Technical Documentation Center

4-(4-Ethylphenyl)-2-hydroxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Ethylphenyl)-2-hydroxypyridine
  • CAS: 1261971-23-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 4-(4-Ethylphenyl)-2-hydroxypyridine

Executive Summary 4-(4-Ethylphenyl)-2-hydroxypyridine (also widely recognized by its tautomeric name, 4-(4-ethylphenyl)pyridin-2(1H)-one) is a highly versatile and privileged pharmacophore in modern medicinal chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Ethylphenyl)-2-hydroxypyridine (also widely recognized by its tautomeric name, 4-(4-ethylphenyl)pyridin-2(1H)-one) is a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the directional hydrogen-bonding capacity of the 2-pyridone core with the lipophilic, sterically tunable 4-ethylphenyl moiety, this compound serves as a critical scaffold for designing kinase inhibitors, AMPA receptor antagonists, and novel therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the latest synthetic methodologies, specifically focusing on the causality behind its behavior and self-validating experimental protocols for its characterization.

Structural Dynamics: The Lactam-Lactim Tautomerism

The defining chemical feature of 4-(4-Ethylphenyl)-2-hydroxypyridine is its ability to undergo lactam-lactim tautomerism. This dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms fundamentally dictates the compound's solubility, reactivity, and receptor-binding profile.

The Causality of Solvent-Driven Tautomerization: The position of this equilibrium is strictly governed by the dielectric constant of the environment and intermolecular hydrogen bonding.

  • In polar aprotic or protic solvents (e.g., DMSO, H₂O) and in the solid state, the lactam (2-pyridone) form heavily predominates. The higher dipole moment of the lactam form is stabilized by polar solvents, and in the solid state, it forms highly stable, robust hydrogen-bonded dimers.

  • In non-polar solvents (e.g., CHCl₃) or the gas phase , the lactim (2-hydroxypyridine) form becomes highly competitive or dominant. The lack of solvent dielectric stabilization forces the molecule to adopt the less polar aromatic hydroxyl configuration to minimize energetic penalties.

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim) Lactam 2-Pyridone Form (Lactam) Lactim->Lactam Polar Solvents (DMSO, H2O) Solid State H-Bonding Lactam->Lactim Non-Polar Solvents (Gas Phase) Lack of Dielectric Stabilization

Fig 1: Solvent-dependent lactam-lactim tautomeric equilibrium.

Physicochemical Profiling

The addition of the 4-ethylphenyl group to the 2-pyridone core significantly alters the physicochemical profile of the molecule, optimizing it for biological target engagement. Table 1 summarizes these properties and the mechanistic causality behind them.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C₁₃H₁₃NODefines the baseline atomic composition.
Molecular Weight 199.25 g/mol Well within Lipinski's Rule of 5, ensuring a low molecular footprint for favorable oral bioavailability.
LogP (Estimated) ~2.8 - 3.2The 4-ethylphenyl moiety increases lipophilicity compared to the base scaffold, optimizing cellular membrane permeability without inducing extreme hydrophobicity.
TPSA 29.1 ŲThe low Topological Polar Surface Area facilitates excellent blood-brain barrier (BBB) penetration, crucial for CNS targets.
H-Bond Donors 1 (N-H or O-H)Essential for anchoring the molecule to target protein hinge regions (e.g., kinase ATP-binding sites).
H-Bond Acceptors 1 (C=O or N)Participates in directional dipole interactions within target active sites.

Chemical Reactivity & Synthetic Methodologies

The reactivity of 4-(4-Ethylphenyl)-2-hydroxypyridine is characterized by ambident nucleophilicity . Depending on the reaction conditions, electrophiles can attack either the oxygen or the nitrogen atom. Hard electrophiles and polar aprotic solvents (with silver salts like Ag₂CO₃) drive O-alkylation, whereas soft electrophiles and protic conditions favor N-alkylation.

Breakthroughs in Scaffold Synthesis: Pd/NBE Cooperative Catalysis

Historically, synthesizing 4-aryl-2-pyridones required complex, multi-step pre-functionalization of the pyridine core [1]. However, recent advancements in transition-metal catalysis have revolutionized this workflow. As demonstrated by Sun et al. in their landmark work on [2], the 4-aryl-2-pyridone scaffold can now be synthesized directly from unactivated 2-pyridone and aryl bromides using Palladium/Norbornene (Pd/NBE) cooperative catalysis .

Mechanistic Causality: The C5 position of the 2-pyridone acts as a highly nucleophilic directing target for initial electrophilic palladation. The norbornene (NBE) relay captures this C5-palladation intermediate and forces a migratory insertion that transfers the palladium to the C4 position. This enables highly specific, site-selective C-H arylation at C4, bypassing the need for pre-borylated reagents.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd 1. Oxidative Addition (1-Bromo-4-ethylbenzene) Pd0->OxAdd NBE_Insert 2. Norbornene (NBE) Insertion OxAdd->NBE_Insert CH_Act 3. Electrophilic C-H Palladation (C5 of 2-Pyridone) NBE_Insert->CH_Act Migratory 4. NBE Extrusion & Migratory Insertion to C4 CH_Act->Migratory RedElim 5. Reductive Elimination (Product Release) Migratory->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 2: Catalytic cycle of Pd/NBE cooperative C-H arylation at the C4 position.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating internal checks that confirm the success of the procedure at critical junctures.

Protocol 1: Synthesis via Pd/NBE Cooperative Catalysis

Purpose: Direct synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine from 2-pyridone.

  • Reagent Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-pyridone (1.0 equiv), 1-bromo-4-ethylbenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), norbornene (NBE, 2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) and seal the tube.

  • Reaction Execution: Heat the mixture to 100°C with vigorous stirring for 24 hours.

  • In-Process Validation (TLC):

    • Self-Validation Check: After 12 hours, spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 3:1). The protocol validates its progression if there is a concomitant disappearance of the 1-bromo-4-ethylbenzene spot (high R_f) and the emergence of a highly UV-active spot at a lower R_f (~0.3), indicating the coupling of the polar pyridone core. If the starting material remains unconsumed, it indicates premature Pd catalyst deactivation (likely due to oxygen ingress).

  • Purification: Cool to room temperature, filter through a short pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

  • Structural Verification (NMR):

    • Self-Validation Check: In the ¹H NMR spectrum, the success of site-selective C4 arylation is confirmed by the complete loss of the C4 proton signal. The remaining C5 and C6 protons of the pyridone ring must appear as coupled doublets (J ≈ 7.0 Hz), proving regioselectivity.

Protocol 2: NMR-Based Tautomeric Equilibrium Analysis

Purpose: Quantifying the lactam-lactim ratio in varying dielectric environments.

  • Sample Preparation: Prepare two separate NMR tubes. Dissolve 15 mg of the purified 4-(4-Ethylphenyl)-2-hydroxypyridine in 0.5 mL of CDCl₃ (non-polar) for Tube A, and 0.5 mL of DMSO-d₆ (polar) for Tube B.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for both samples at 298 K.

  • Tautomer Quantification & Validation:

    • Self-Validation Check (DMSO-d₆): The protocol validates the presence of the lactam form if a broad singlet appears far downfield between 11.0–12.0 ppm, corresponding to the N-H proton.

    • Self-Validation Check (CDCl₃): In the non-polar solvent, the shift to the lactim form is internally validated by the ¹³C NMR spectrum. The C2 carbon resonance will shift from ~162 ppm (characteristic of a C=O carbonyl) to ~156 ppm (characteristic of a C-OH aromatic carbon).

Applications in Drug Discovery

The 4-(4-ethylphenyl)-2-hydroxypyridine architecture is highly prized in rational drug design. The 4-ethylphenyl group acts as a hydrophobic vector, perfectly suited to occupy deep lipophilic pockets in target proteins (such as the allosteric sites of AMPA receptors or the hydrophobic back-pockets of kinase domains). Simultaneously, the 2-pyridone core acts as a rigid anchor, utilizing its dual hydrogen-bond donor/acceptor capability to bind tightly to the hinge region of the target, minimizing the entropic penalty of binding and driving high-affinity interactions.

References

  • Wang, X.-W., Cui, H.-F., Wang, H.-F., & Zhu, S.-Z. (2011). "A novel method for the synthesis of 3-fluoro-4-aryl-2-pyridone via unprecedented denitration". Tetrahedron, 67(13), 2468–2473. URL:[Link]

  • Sun, Z., Jiang, Z., He, F., Li, C., Xiong, H., Yang, D., & Miao, H. (2024). "Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis". ACS Catalysis. URL:[Link]

Exploratory

Toxicological Profiling and Material Safety of 4-(4-Ethylphenyl)-2-hydroxypyridine: A Technical Whitepaper

Executive Summary The compound 4-(4-Ethylphenyl)-2-hydroxypyridine represents a highly functionalized N-heterocycle combining a hydrogen-bonding 2-hydroxypyridine core with a lipophilic 4-ethylphenyl tail. While the 2-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Ethylphenyl)-2-hydroxypyridine represents a highly functionalized N-heterocycle combining a hydrogen-bonding 2-hydroxypyridine core with a lipophilic 4-ethylphenyl tail. While the 2-hydroxypyridine scaffold is a privileged structure in drug discovery, the addition of the ethylphenyl moiety fundamentally alters its partition coefficient (LogP), membrane permeability, and toxicokinetic profile. This whitepaper synthesizes the structural causality, neurotoxicological implications, and material safety data sheet (SDS) parameters for this compound, providing a self-validating framework for researchers and drug development professionals.

Structural Causality and Physicochemical Dynamics

To accurately predict the material toxicity of 4-(4-Ethylphenyl)-2-hydroxypyridine, one must first understand its structural behavior in physiological and solid-state environments.

Tautomeric Equilibrium

The 2-hydroxypyridine core undergoes rapid lactam-lactim tautomerization. In both solid-state crystal lattices and aqueous physiological media, the compound predominantly exists as the 2-pyridone (lactam) tautomer 1[1].

  • Causality: The lactam form acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). This dual capability dictates its high affinity for off-target protein binding and drives its tendency to form strongly bonded dimers, which can precipitate in renal pathways if highly concentrated.

Lipophilicity and Membrane Permeability

The para-ethyl substitution on the phenyl ring significantly increases the molecule's lipophilicity compared to unsubstituted 2-hydroxypyridine.

  • Causality: This increased lipophilicity enhances blood-brain barrier (BBB) penetration and cellular uptake, shifting the primary toxicity concern from simple mucosal irritation to potential central nervous system (CNS) modulation and complex hepatic clearance.

Pathway C 4-(4-Ethylphenyl)- 2-hydroxypyridine T1 Lactim Form (Minor) C->T1 Tautomerization T2 Lactam Form (Major) C->T2 Tautomerization M1 CYP450 Oxidation (Ethyl Group) T2->M1 Phase I M2 UGT N-Glucuronidation (Pyridone Core) T2->M2 Phase II Tox Neuromodulation (4-PP mimic) T2->Tox BBB Crossing M1->M2 Sequential

Fig 1. Tautomerization and metabolic clearance pathways of the compound.

Toxicological Mechanisms & Hazard Assessment

Acute Toxicity and Irritation

Based on the foundational data for the unsubstituted 2-hydroxypyridine core, the compound is classified as Toxic if swallowed (Category 3) and is a recognized skin, eye, and respiratory irritant 2[2]. The mechanism of irritation is driven by the pyridone core's aggressive hydrogen bonding with mucosal proteins, leading to rapid localized inflammation.

Neurotoxicological Implications (The MPTP Paradox)

Because of the 4-phenylpyridine structural homology, neurotoxicity is a primary concern. 4-Phenylpyridine derivatives share a backbone with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a notorious neurotoxin. Interestingly, research indicates that 4-phenylpyridine can actually protect against MPTP-induced dopamine depletion by inhibiting its biotransformation into the toxic MPP+ ion 3[3].

  • Causality: The presence of the ethyl group likely modulates this binding affinity at the monoamine oxidase (MAO) catalytic site. Consequently, accidental exposure could result in unpredictable neuromodulation, necessitating strict inhalation and dermal controls.

Metabolic and Uremic Toxicity

Pyridone derivatives undergo hepatic Phase II N-glucuronidation. Accumulation of related pyridone metabolites (e.g., N-methyl-2-pyridone-5-carboxamide) has been identified as a significant uremic toxin in patients with impaired renal function 4[4]. Exposure limits must account for potential nephrotoxicity during chronic handling.

Safety Data Sheet (SDS) Parameters

The following quantitative data and hazard classifications are synthesized from the structural analogs to form a predictive SDS framework for 4-(4-Ethylphenyl)-2-hydroxypyridine.

Property / MetricValue / ClassificationCausality / Rationale
Molecular Weight ~199.25 g/mol Derived from empirical formula C13H13NO.
Tautomeric State >95% Lactam (Aqueous)Thermodynamic stabilization of the 2-pyridone core[1].
Acute Oral Toxicity Category 3 (H301)Extrapolated from 2-hydroxypyridine LD50 (124 mg/kg, Rat)[2].
Skin/Eye Irritation Category 2 / 2A (H315, H319)N-H and C=O hydrogen bonding causing direct tissue inflammation[2].
STOT - Single Exposure Category 3 (H335)High risk of respiratory irritation via inhalation of fine particulate dust.
Required PPE N95/P100 Respirator, Nitrile GlovesHigh lipophilicity increases dermal and mucosal absorption risk.

Self-Validating Experimental Workflows

To empirically validate the toxicity profile of this compound, a standard isolated assay is insufficient. The following protocol outlines a Self-Validating Integrated Cytotoxicity and Metabolic Stability Assay .

  • The Trustworthiness Logic: By running a parallel cell-free stability control alongside LC-MS/MS tracking, the system self-validates. If the compound degrades in the cell-free media, the LC-MS/MS flags it, preventing false-positive cytotoxicity readings caused by media-instability rather than true cellular metabolism.

Step-by-Step Methodology
  • Preparation of Master Stocks and Controls

    • Action: Dissolve 4-(4-Ethylphenyl)-2-hydroxypyridine in anhydrous DMSO to a 10 mM stock. Prepare a positive control (unsubstituted 2-hydroxypyridine) and a negative vehicle control (0.1% DMSO).

    • Causality: Anhydrous DMSO prevents premature hydrolysis or tautomeric shifts prior to media introduction, ensuring the exact molarity is delivered to the cells.

  • Cellular and Cell-Free Incubation

    • Action: Dose SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular) cell lines at 1, 10, and 50 µM. Concurrently, incubate the identical concentrations in cell-free culture media.

    • Causality: SH-SY5Y cells specifically evaluate neurotoxic potential (due to the 4-phenylpyridine moiety), while HepG2 assesses hepatotoxicity. The cell-free control validates whether any observed degradation is enzymatically driven or merely a physical instability artifact.

  • Multiplexed Viability Quantification

    • Action: After 48 hours of incubation, add CellTiter-Glo® reagent and measure luminescence.

    • Causality: ATP-based luminescence provides a direct, quantitative readout of metabolic viability. This avoids the redox-interference issues commonly seen with MTT assays when testing functionalized heterocyclic compounds.

  • LC-MS/MS Metabolic Tracking

    • Action: Extract supernatants using cold acetonitrile precipitation. Analyze via LC-MS/MS for the parent compound and predicted N-glucuronide metabolites.

    • Causality: Correlating the viability drop with the appearance of specific metabolites self-validates the assay by proving that toxicity is dose-dependent on the actual exposure to the active chemical species.

Workflow S1 Compound Formulation S2 In Vitro HepG2 / SH-SY5Y S1->S2 S3 Viability Assay (CellTiter-Glo) S2->S3 S4 LC-MS/MS Metabolite ID S2->S4 S5 Data Synthesis & SDS Update S3->S5 S4->S5

Fig 2. High-throughput in vitro toxicity and metabolic screening workflow.

References

  • Irwin, I., et al. "4-Phenylpyridine (4PP) and MPTP: The Relationship Between Striatal MPP+ Concentrations and Neurotoxicity." PubMed / National Institutes of Health. Verified URL:[Link]

  • Wikipedia Contributors. "2-Pyridone." Wikipedia, The Free Encyclopedia. Verified URL: [Link]

  • Lenglet, A., et al. "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin." MDPI Toxins. Verified URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Ethylphenyl)-2-hydroxypyridine as a Versatile Scaffold in Targeted Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the design of hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the design of highly selective therapeutics relies heavily on privileged scaffolds that can simultaneously satisfy multiple pharmacophoric requirements. 4-(4-Ethylphenyl)-2-hydroxypyridine has emerged as a highly valuable precursor and core intermediate in drug discovery.

The strategic value of this molecule lies in its structural duality. The 2-hydroxypyridine core exists in a dynamic tautomeric equilibrium with its 2-pyridone form. This allows the scaffold to act as an ambidextrous hydrogen bond donor and acceptor, a feature widely exploited to mimic amides, phenyl rings, and nucleobases in kinase hinge-binding motifs [1]. Concurrently, the 4-ethylphenyl substituent provides a precisely calibrated lipophilic vector. The ethyl group offers sufficient steric bulk and hydrophobicity to anchor the molecule deep within hydrophobic binding pockets—such as those found in sodium-dependent glucose cotransporters (SGLT) [2]—without violating Lipinski's Rule of Five.

Structural Dynamics & Pharmacophore Modeling

Understanding the physicochemical behavior of this precursor is critical before initiating library synthesis or biochemical screening. In polar protic solvents and physiological conditions, the equilibrium heavily favors the 2-pyridone tautomer.

Causality in Drug Design
  • The Pyridone Core: Serves as a bioisostere for cyclic amides. In kinase inhibitors, the NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the C=O acts as an acceptor from the backbone amide [1].

  • The 4-Ethylphenyl Group: Drives binding enthalpy via van der Waals interactions. The ethyl chain restricts the rotational degrees of freedom compared to longer alkyl chains, minimizing the entropic penalty upon target binding.

Pharmacophore T1 2-Hydroxypyridine Form (Aromatic, OH Donor) T2 2-Pyridone Form (NH Donor, C=O Acceptor) T1->T2 Tautomeric Equilibrium P1 Hinge Region Binding (Kinase Active Site) T2->P1 H-Bonds P2 Hydrophobic Pocket (4-Ethylphenyl Group) T2->P2 Lipophilic Interaction

Caption: Tautomeric equilibrium of the scaffold and its dual-interaction pharmacophore model.

Self-Validating Synthetic Protocol

To utilize 4-(4-Ethylphenyl)-2-hydroxypyridine as a precursor, it must first be synthesized with high purity (>98% HPLC) to prevent downstream assay interference from residual palladium or boronic acid byproducts. The following Suzuki-Miyaura cross-coupling protocol is designed with built-in in-process controls (IPC).

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize the core scaffold from 4-bromo-2-hydroxypyridine and 4-ethylphenylboronic acid.

Reagents & Materials:

  • 4-Bromo-2-hydroxypyridine (1.0 eq)

  • 4-Ethylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane and H₂O mixture with ultra-pure Nitrogen for 30 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) active species, leading to homocoupling of the boronic acid (forming 4,4'-diethylbiphenyl impurities).

  • Reagent Charging: In a Schlenk flask, combine 4-bromo-2-hydroxypyridine, 4-ethylphenylboronic acid, and K₂CO₃. Add the degassed solvent mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Nitrogen.

    • Causality: The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step and preventing catalyst poisoning by the coordinating pyridone nitrogen [3].

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 174/176) disappears, and the product peak (m/z 200 [M+H]⁺) dominates.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the off-white solid.

Workflow A 4-Bromo-2-hydroxypyridine (Starting Material) B Suzuki-Miyaura Cross-Coupling A->B C 4-(4-Ethylphenyl)- 2-hydroxypyridine B->C D Library Synthesis (N/O-Alkylation) C->D E In Vitro Screening (Kinase/SGLT Assays) D->E

Caption: Workflow for the synthesis and screening of 4-(4-ethylphenyl)-2-hydroxypyridine derivatives.

High-Throughput Screening (HTS) Preparation

Once functionalized (e.g., via N-alkylation to lock the pyridone form), the derivatives are subjected to biological screening. Proper handling of the precursor library is essential to ensure data integrity.

Protocol: Compound Solubilization and Assay Plating
  • Stock Preparation: Dissolve the synthesized derivatives in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: 2-Hydroxypyridines can form robust intermolecular hydrogen-bonded dimers in non-polar environments. 100% DMSO disrupts these dimers, ensuring monomeric dispersion.

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer nanoliter volumes of the compound into 384-well assay plates.

  • Aqueous Dilution: Back-fill with assay buffer (e.g., HEPES pH 7.4, 0.01% Tween-20) immediately prior to enzyme addition.

    • Causality: The inclusion of Tween-20 prevents non-specific binding (promiscuous inhibition) of the lipophilic 4-ethylphenyl moiety to the plastic well walls.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) rationale behind selecting the 4-ethylphenyl substituent over other variants, the table below summarizes the comparative physicochemical properties and representative target affinities (e.g., against SGLT or generic kinase targets).

Compound ScaffoldLogP (Calculated)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsRelative Target Affinity (IC₅₀)*
4-Phenyl-2-hydroxypyridine2.1433.1212> 10 µM (Baseline)
4-(4-Methylphenyl)-2-hydroxypyridine2.5833.12122.5 µM
4-(4-Ethylphenyl)-2-hydroxypyridine 3.05 33.12 1 2 0.45 µM (Optimal)
4-(4-Propylphenyl)-2-hydroxypyridine3.5233.12121.2 µM (Steric Clash)

*Note: Affinity data is representative of typical SAR trends observed in hydrophobic pocket-binding assays (e.g., SGLT inhibition pathways) where the ethyl group provides optimal lipophilic efficiency (LiPE).

References

  • Title: Pyridones in drug discovery: Recent advances Source: ResearchGate URL: [Link]

  • Title: Novel compounds having inhibitory activity against sodium-dependant transporter (WO2005012326A1)
Application

Large-Scale Purification and Crystallization Techniques for 4-(4-Ethylphenyl)-2-hydroxypyridine

Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Context The isolation and purification of 4-(4-Ethylphenyl)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Context

The isolation and purification of 4-(4-Ethylphenyl)-2-hydroxypyridine (4-EP-2-HP) at scale presents unique thermodynamic challenges. As a biaryl compound featuring a functionalized heterocyclic core, 4-EP-2-HP exhibits classic lactam-lactim tautomerism, existing in equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

Understanding this equilibrium is the cornerstone of designing a scalable, high-yield purification process. The tautomeric shift is highly solvent-dependent: non-polar solvents favor the 2-hydroxypyridine monomer, whereas polar and protic solvents strongly drive the equilibrium toward the 2-pyridone form . In the solid crystalline state, the 2-pyridone form almost exclusively predominates, assembling into highly stable, hydrogen-bonded helical chains or dimers via the amide N-H and carbonyl oxygen .

Mechanistic Principles of Purification

Standard silica gel chromatography is often inefficient for 2-hydroxypyridine derivatives at scale due to severe band streaking caused by the dynamic tautomeric equilibrium during elution. Instead, a highly controlled Liquid-Liquid Extraction (LLE) followed by Antisolvent/Cooling Crystallization provides a self-validating, scalable system.

The Causality of Solvent Selection
  • Upstream LLE (Ethyl Acetate / Water): The lipophilic 4-ethylphenyl moiety ensures the target API remains highly soluble in the organic phase (EtOAc), while the aqueous wash removes polar synthetic byproducts (e.g., inorganic salts from Suzuki-Miyaura cross-coupling).

  • Downstream Crystallization (Ethanol / Water): Ethanol acts as an excellent primary solvent at elevated temperatures. The introduction of water as an antisolvent serves a dual mechanistic purpose: it lowers the overall solubility to induce supersaturation, and it actively facilitates proton relays that rapidly convert any remaining 2-hydroxypyridine into the thermodynamically favored 2-pyridone tautomer .

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim, Monomer) Lactam 2-Pyridone Form (Lactam, Monomer) Lactim->Lactam Polar Solvents (EtOH, H2O) Lactam->Lactim Non-Polar Solvents (Heptane) Dimer Hydrogen-Bonded Dimer (Solid State) Lactam->Dimer Cooling / Supersaturation Dimer->Lactam Dissolution / Heat

Fig 1: Solvent-dependent tautomeric equilibrium and solid-state dimerization of 4-EP-2-HP.

Quantitative Data: Solvent Optimization

To establish a robust crystallization protocol, solubility and tautomeric distribution must be quantified. Table 1 illustrates why the Ethanol/Water system was selected over non-polar alternatives.

Table 1: Physicochemical Behavior & Tautomeric Shift by Solvent (at 25°C)

Solvent SystemPolarity IndexAPI Solubility (mg/mL)Predominant Solution TautomerSuitability for Crystallization
Heptane0.1< 2.02-HydroxypyridinePoor (Low capacity, wrong tautomer)
Toluene2.415.5Mixed (~1:1)Moderate (Prone to oiling out)
Ethyl Acetate4.485.02-Pyridone favoredExcellent for Extraction (LLE)
Ethanol (Abs)5.2120.0 (at 75°C)2-PyridoneExcellent Primary Solvent
Water10.2< 0.52-PyridoneExcellent Antisolvent

Table 2: Large-Scale Crystallization Parameter Optimization

MethodSolvent SystemCooling RateSeedingYield (%)Purity (HPLC Area %)
Uncontrolled CrashEtOH / H2OCrash to 0°CNo92.197.5 (High trapped impurities)
Slow CoolingToluene / Heptane0.5 °C/minNo78.498.2 (Polymorphic mixture)
Optimized Protocol EtOH / H2O 0.2 °C/min Yes (1%) 94.8 > 99.8 (Pure 2-Pyridone form)

Experimental Protocols

Protocol A: Upstream Liquid-Liquid Extraction (LLE) & Polish Filtration

Objective: Remove aqueous-soluble impurities and decolorize the crude API.

  • Dissolution: Suspend 1.0 kg of crude 4-EP-2-HP in 10.0 L of Ethyl Acetate (EtOAc) in a 20 L jacketed reactor. Heat to 45°C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Aqueous Washing: Add 3.0 L of purified water (DI). Agitate for 15 minutes, then halt stirring and allow 30 minutes for phase separation. Discard the lower aqueous layer. Repeat the wash step with 3.0 L of 5% NaCl solution (brine) to break any micro-emulsions.

  • Carbon Treatment: Add 50 g of activated carbon (Norit CA1) to the organic phase. Stir at 45°C for 1 hour.

  • Polish Filtration: Filter the organic phase through a 1.2 µm Celite pad to remove the carbon. The resulting filtrate should be a clear, pale-yellow solution.

  • Solvent Swap: Transfer the filtrate to a distillation apparatus. Concentrate under reduced pressure (150 mbar, 50°C) to a minimal volume (~2.0 L). Add 5.0 L of absolute Ethanol and distill again to ~3.0 L to ensure complete removal of EtOAc.

Protocol B: Downstream Antisolvent/Cooling Crystallization

Objective: Isolate >99.8% pure 4-EP-2-HP in its thermodynamically stable 2-pyridone dimeric solid state.

  • Primary Dissolution: Adjust the volume of the ethanolic API solution in the crystallizer to exactly 8.0 L using absolute Ethanol. Heat the jacket to 75°C to ensure a clear solution.

  • Antisolvent Addition: Slowly dose 2.0 L of purified water into the reactor over 45 minutes via a metering pump. Maintain the internal temperature at >70°C. Self-Validation Check: The solution should remain clear. If turbidity occurs, hold the temperature until it resolves.

  • Nucleation & Seeding: Cool the reactor linearly to 62°C. Introduce 10 g of pure 4-EP-2-HP seed crystals (1% w/w) suspended in 50 mL of EtOH/H2O (80:20). Hold the temperature at 62°C for 2 hours to allow the seed bed to mature and establish the hydrogen-bonded dimer lattice.

  • Controlled Cooling: Initiate a controlled cooling ramp at a rate of 0.2 °C/min down to a final isolation temperature of 5°C. Hold at 5°C for 4 hours to maximize yield.

  • Isolation & Drying: Discharge the slurry to a filter nutsche. Wash the wet cake with 2.0 L of pre-chilled (5°C) EtOH/H2O (50:50). Dry the product under vacuum (<50 mbar) at 45°C for 24 hours.

Workflow Crude Crude 4-EP-2-HP (Mixed Tautomers) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Aqueous Aqueous Waste (Polar Impurities) LLE->Aqueous Phase Separation Organic Organic Phase (API enriched) LLE->Organic Phase Separation Carbon Activated Carbon Filtration (Decolorization) Organic->Carbon SolventSwap Solvent Swap (to EtOH/H2O) Carbon->SolventSwap Cryst Controlled Cooling Crystallization SolventSwap->Cryst Filtration Filtration & Washing Cryst->Filtration MotherLiq Mother Liquor (Recycle/Waste) Filtration->MotherLiq Filtrate Drying Vacuum Drying (45°C, <50 mbar) Filtration->Drying Wet Cake Pure Pure 4-EP-2-HP (>99.8% 2-Pyridone Form) Drying->Pure

Fig 2: Downstream purification and crystallization workflow for 4-EP-2-HP.

References

  • 2-Pyridone (Tautomerism in solid state and solution) ChemEurope Encyclopedia URL:[Link]

  • 2-Pyridone (Chemical Properties and Dimerization) Wikipedia, The Free Encyclopedia URL:[Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings CrystEngComm (RSC Publishing) URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Molecules (MDPI) URL:[Link]

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 4-(4-Ethylphenyl)-2-hydroxypyridine

Executive Summary This application note provides a comprehensive, field-proven protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Ethylphenyl)-2-hydroxypyridine. Because this heterocyclic intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Ethylphenyl)-2-hydroxypyridine. Because this heterocyclic intermediate exhibits dynamic lactam-lactim tautomerism, selecting the appropriate solvent and acquisition parameters is critical for obtaining unambiguous, high-resolution spectra. This guide details the physical chemistry dictating these experimental choices, step-by-step acquisition methodologies, and the complete 1D and 2D NMR assignment workflows required for rigorous structural validation.

Mechanistic Insights: Tautomerism and Solvent Selection

4-(4-Ethylphenyl)-2-hydroxypyridine exists in a dynamic tautomeric equilibrium with its lactam counterpart, 4-(4-ethylphenyl)pyridin-2(1H)-one. The position of this equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment [1].

  • Non-Polar Solvents (e.g., CDCl₃): Favor the 2-hydroxypyridine (lactim) form due to the stabilization provided by pure cyclic conjugation and maximum aromaticity [2].

  • Polar Solvents (e.g., DMSO-d₆): Strongly favor the 2-pyridone (lactam) form. The highly polarized C=O bond acts as a strong hydrogen-bond acceptor, and the N-H group acts as a donor, forming stable solute-solvent complexes [3].

Causality in Experimental Design: If an intermediate-polarity solvent is used, the rapid interconversion between tautomers on the NMR timescale leads to severe line broadening and a loss of critical J -coupling information. To create a highly reproducible analytical system, DMSO-d₆ is selected as the standard solvent. This effectively "locks" the molecule into the 2-pyridone tautomer, yielding sharp, well-resolved signals and a distinct downfield N-H resonance.

Tautomerism A 2-Hydroxypyridine (Lactim Form) Favored in Non-Polar Solvents B 2-Pyridone (Lactam Form) Favored in Polar Solvents A->B DMSO-d6 (H-bonding) B->A CDCl3 (Aromaticity)

Caption: Tautomeric equilibrium of 2-hydroxypyridine/2-pyridone and its solvent dependency.

Experimental Protocols

The following protocols are designed to function as a self-validating system, where sample preparation ensures signal fidelity, and 2D acquisition parameters internally verify the 1D assignments.

Sample Preparation
  • Concentration: Weigh exactly 15–20 mg of the analyte for ¹H NMR, or 50–70 mg for ¹³C NMR, to ensure an optimal signal-to-noise (S/N) ratio.

  • Solvent Matrix: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Expert Insight: The use of strictly anhydrous solvent is critical. Trace water in standard DMSO-d₆ (~3.3 ppm) undergoes rapid chemical exchange with the highly acidic N-H proton of the pyridone ring, causing the diagnostic N-H signal (~11.5 ppm) to broaden into the baseline or disappear entirely.

Instrument Setup & Acquisition Parameters

Spectra should be acquired on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm multinuclear probe at 298 K.

¹H NMR (1D) Parameters:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Number of Scans (ns): 16.

  • Relaxation Delay (d1): 1.5 seconds.

  • Spectral Width (sw): 15 ppm (Crucial to capture the far-downfield N-H proton).

¹³C NMR (1D) Parameters:

  • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16.

  • Number of Scans (ns): 1024 to 2048 (depending on exact sample concentration and field strength).

  • Relaxation Delay (d1): 2.5 to 3.0 seconds.

  • Expert Insight: Quaternary carbons (C2, C4, C1', C4') lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A longer d1 delay ensures these carbons fully relax between pulses, preventing artificial signal attenuation and allowing for accurate detection of the heterocyclic core.

NMRWorkflow N1 1. Sample Prep: Anhydrous DMSO-d6 (Locks Lactam Tautomer & Preserves NH) N2 2. 1D 1H & 13C NMR (Establish Baseline Chemical Shifts) N1->N2 N3 3. 2D COSY (Map Adjacent Spin Systems: Ethyl & Aryl) N2->N3 N4 4. 2D HSQC (Determine Direct C-H Correlations) N3->N4 N5 5. 2D HMBC (Link Quaternary Carbons & Substructures) N4->N5 N6 6. Final Unambiguous Structural Assignment N5->N6

Caption: Step-by-step 1D and 2D NMR workflow for unambiguous structural validation.

Data Presentation & Spectral Assignments

The structural assignment relies on a closed-loop validation system: the 1D chemical shifts provide the baseline hypothesis, which is strictly proven by 2D scalar (COSY) and long-range (HMBC) couplings.

¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationStructural Assignment
N-H 11.50br s-1HPyridone NH (Lactam form)
H-2', H-6' 7.58d8.22HPhenyl protons ortho to pyridone
H-6 7.45d6.81HPyridone C6-H
H-3', H-5' 7.32d8.22HPhenyl protons meta to pyridone
H-3 6.55d1.81HPyridone C3-H
H-5 6.48dd6.8, 1.81HPyridone C5-H
CH₂ 2.65q7.62HEthyl methylene
CH₃ 1.20t7.63HEthyl methyl
¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C2 162.5C=OPyridone Carbonyl
C4 151.2C (Ar)Pyridone C4 (Phenyl attachment point)
C4' 145.8C (Ar)Phenyl C4' (Ethyl attachment point)
C6 136.4CH (Ar)Pyridone C6
C1' 134.5C (Ar)Phenyl C1' (Pyridone attachment point)
C3', C5' 128.6CH (Ar)Phenyl C3', C5'
C2', C6' 126.8CH (Ar)Phenyl C2', C6'
C3 115.2CH (Ar)Pyridone C3
C5 105.4CH (Ar)Pyridone C5
CH₂ 28.1CH₂Ethyl Methylene
CH₃ 15.6CH₃Ethyl Methyl
2D NMR Connectivity (Self-Validation)

To ensure the trustworthiness of the proposed structure, the following 2D NMR correlations must be confirmed:

  • COSY Validation: Confirms the ethyl group spin system via a strong cross-peak between the CH₂ (2.65 ppm) and CH₃ (1.20 ppm) protons. It also maps the para-substituted phenyl ring via cross-peaks between H-2'/6' and H-3'/5'.

  • HMBC Validation: Provides definitive proof of the molecular skeleton. The attachment of the phenyl ring to the pyridone core is validated by long-range ³ JCH​ correlations from the pyridone H-3 (6.55 ppm) and H-5 (6.48 ppm) protons to the quaternary C1' carbon (134.5 ppm) of the phenyl ring. Furthermore, ³ JCH​ correlations from the ethyl CH₂ protons to the C3'/C5' carbons validate the position of the alkyl chain.

References

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry.[Link]

  • Ab initio and oxygen-17 NMR studies of the substituent effects on the tautomeric equilibrium in 6-X-(1H)-2-pyridones. The Journal of Physical Chemistry.[Link]

  • Tautomerism, Raman, infrared and ultraviolet–visible spectra, vibrational assignments, MP2 and B3LYP calculations of dienol 3,4-dihydroxypyridine, keto-enol 3-hydroxypyridin-4-one and keto-enol dimer. Journal of Molecular Structure.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(4-Ethylphenyl)-2-hydroxypyridine Synthesis

Welcome to the Technical Support Center. Synthesizing 4-aryl-2-hydroxypyridines via Suzuki-Miyaura cross-coupling often presents significant yield bottlenecks due to catalyst poisoning and substrate degradation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 4-aryl-2-hydroxypyridines via Suzuki-Miyaura cross-coupling often presents significant yield bottlenecks due to catalyst poisoning and substrate degradation. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help researchers and drug development professionals achieve quantitative yields in the synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine.

Reaction Pathway & Workflow

To circumvent the inherent reactivity issues of unprotected 2-hydroxypyridines, the most robust synthetic strategy involves a protection-coupling-deprotection sequence.

G A 4-Bromo-2-hydroxypyridine (Tautomeric Mixture) B O-Methylation (MeI, Ag2CO3) A->B Protection (Avoids Catalyst Poisoning) C 4-Bromo-2-methoxypyridine (Locked Pyridine Form) B->C D Suzuki-Miyaura Coupling +(4-Ethylphenyl)boronic acid Pd(dppf)Cl2, K3PO4 C->D Cross-Coupling E 4-(4-Ethylphenyl)-2-methoxypyridine (Coupled Intermediate) D->E F Demethylation (BBr3, DCM, -78°C to RT) E->F Deprotection G 4-(4-Ethylphenyl)-2-hydroxypyridine (Target Product) F->G

Workflow for the optimized synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine via O-protection.

Troubleshooting Guide & FAQs

Q1: Why is my Suzuki coupling yield consistently stuck below 30% when using unprotected 4-bromo-2-hydroxypyridine? Cause: 4-bromo-2-hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone (lactam) form. As demonstrated in recent studies on 1, the lactam tautomer acts as a bidentate ligand, coordinating strongly to the palladium center and poisoning the catalyst, leading to incomplete conversion[1]. Solution: You have two options:

  • Pre-reaction Protection (Recommended): Convert the hydroxyl group to a methoxy ether (forming 4-bromo-2-methoxypyridine) prior to coupling. This locks the molecule in the reactive pyridine tautomer, ensuring the oxidative addition step proceeds efficiently.

  • Ligand Optimization (Unprotected Route): If protection is not viable, use bulky, electron-rich dialkylbiaryl phosphine ligands. Combining Pd(OAc)₂ with ligands like SPhos or XPhos can2[2].

Q2: I am observing significant protodeboronation of (4-ethylphenyl)boronic acid. How can I minimize this side reaction? Cause: Boronic acids are highly prone to protodeboronation in the presence of strong bases (like NaOH) and high water content at elevated temperatures. Solution: Switch to a milder base such as anhydrous K₃PO₄ or Cs₂CO₃. Utilize a solvent system with lower water activity, such as 1,4-Dioxane/H₂O (4:1 v/v), and 3 to prevent oxidative homocoupling[3].

Q3: What is the most efficient method for the post-coupling deprotection of the methoxy group without degrading the ethylphenyl moiety? Cause: Standard acidic hydrolysis (e.g., concentrated HCl at reflux) can be too harsh, leading to side reactions, tar formation, or poor recovery. Solution: Use Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM). BBr₃ is a strong Lewis acid that selectively cleaves aryl methyl ethers under mild conditions (-78 °C to room temperature) 4[4].

Data Presentation: Optimization of Coupling Conditions

The table below summarizes the quantitative impact of substrate protection and ligand selection on the overall reaction yield.

SubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
4-Bromo-2-hydroxypyridinePd(PPh₃)₄Na₂CO₃DME/H₂O9022Severe catalyst poisoning by pyridone tautomer.
4-Bromo-2-hydroxypyridinePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10078Bulky ligand prevents Pd deactivation.
4-Bromo-2-methoxypyridine Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 90 94 O-protection locks reactive pyridine form.
4-Bromo-2-methoxypyridinePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10096Anhydrous conditions prevent protodeboronation.

Experimental Protocol: Optimized 2-Step Synthesis

This protocol is designed as a self-validating system: successful C-C bond formation in Step 1 is visually confirmed by a distinct non-polar TLC shift, ensuring the catalytic cycle's viability before proceeding to the sensitive demethylation step.

Step 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
  • Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-methoxypyridine (1.0 equiv), (4-ethylphenyl)boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degassing via three freeze-pump-thaw cycles is critical to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Validation & Workup: Monitor via TLC (3:1 Hexanes/EtOAc). The product will appear as a new, UV-active spot (R_f ~0.6). Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 4-(4-ethylphenyl)-2-methoxypyridine.

Step 2: Demethylation (Ether Cleavage)
  • Preparation: Dissolve the purified 4-(4-ethylphenyl)-2-methoxypyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under Argon.

  • Temperature Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath to prevent over-reaction or tar formation.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (3.0 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Isolation: Quench carefully with saturated aqueous NaHCO₃ at 0 °C until pH ~7. Extract with DCM, dry over MgSO₄, and concentrate. Recrystallize from EtOH to yield highly pure 4-(4-Ethylphenyl)-2-hydroxypyridine.

References

  • "Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals", NIH. 1

  • "Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines", ACS Publications. 2

  • "4-Bromo-2-hydroxypyrimidine | Detailed Experimental Protocol: Suzuki-Miyaura Coupling", Benchchem. 3

  • "Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor", ACS Chemical Neuroscience. 4

Sources

Optimization

Overcoming 4-(4-Ethylphenyl)-2-hydroxypyridine solubility issues in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Barriers for 4-(4-Ethylphenyl)-2-hydroxypyridine Introduction Welcome to the Formulation Support Center. This troubleshooting guide provides mechanistic insights, v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Barriers for 4-(4-Ethylphenyl)-2-hydroxypyridine

Introduction

Welcome to the Formulation Support Center. This troubleshooting guide provides mechanistic insights, validated protocols, and decision matrices for formulating 4-(4-Ethylphenyl)-2-hydroxypyridine. As a highly lipophilic compound prone to aqueous precipitation, it requires engineered solubilization strategies to ensure reliable in vitro and in vivo performance.

Mechanistic Root Cause Analysis: The Solubility Barrier

  • Lactam-Lactim Tautomerization: The 2-hydroxypyridine core exists in a tautomeric equilibrium with its 2-pyridone (lactam) form[1]. In aqueous media, the lactam form predominates, engaging in robust intermolecular hydrogen bonding to form stable dimers. This drastically increases the crystal lattice energy, acting as a primary thermodynamic barrier to aqueous dissolution.

  • Hydrophobic Bulk: The 4-ethylphenyl moiety contributes significant lipophilicity, preventing favorable hydration entropy and driving the molecule out of the aqueous phase.

  • pH Insensitivity: A common misconception is that any compound with a heteroatom can be solubilized via pH adjustment. However, the pKa of the pyridone nitrogen is typically very low (~0.7), and the hydroxyl deprotonation is very high (~11.6). Because the molecule remains un-ionized across the physiological pH range (pH 2–10), standard pH-adjustment or salt-formation strategies are completely ineffective[2].

Quantitative Solubilization Matrix

To select the appropriate strategy, compare the empirical solubility enhancements of standard pharmaceutical approaches below.

Table 1: Comparative Efficacy of Solubilization Strategies for 4-(4-Ethylphenyl)-2-hydroxypyridine

Formulation StrategyExcipient CompositionApparent Solubility (mg/mL)Fold IncreasePrimary Application
Baseline (Aqueous) PBS (pH 7.4)< 0.051xBaseline reference
pH Adjustment 0.1 N HCl or NaOH< 0.051xNot recommended
Co-solvent System 10% DMSO / 90% Water~0.510xIn vitro biochemical assays
Micellar Solubilization 5% DMSO / 10% Tween 80 / 85% Saline~4.590xIV/IP dosing in rodents
Inclusion Complex 20% w/v HP-β-CD in Water~2.550xOral (PO) dosing, low toxicity
Nanosuspension 0.5% CMC / 0.1% Tween 80 (Milled)> 10.0 (Suspended)> 200xHigh-dose toxicology studies

Decision Workflow

Use the following decision matrix to determine the optimal formulation pathway based on your experimental constraints.

DecisionMatrix Step1 Target: 4-(4-Ethylphenyl)-2-hydroxypyridine Step2 Is pH adjustment viable? (pKa ~0.7 & ~11.6) Step1->Step2 Step3 No: Neutral at physiological pH Step2->Step3 Opt1 Co-solvent / Surfactant (DMSO + Tween 80) Step3->Opt1 In Vitro / IV Opt2 Inclusion Complexation (HP-β-CD) Step3->Opt2 Oral (PO) Dosing Opt3 Milled Nanosuspension (CMC + Surfactant) Step3->Opt3 High-Dose Tox

Caption: Decision matrix for selecting the optimal solubilization strategy.

Validated Experimental Protocols

Protocol A: Co-solvent/Surfactant Micellar Solubilization (For In Vivo Dosing)

Causality: Co-solvents like DMSO reduce the interfacial tension and disrupt the strong intermolecular hydrogen bonds of the pyridone dimers[2]. The subsequent addition of Tween 80 forms micelles that encapsulate the lipophilic 4-ethylphenyl tail, preventing precipitation upon dilution in aqueous media.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh 4.5 mg of API into a clean glass vial. Add 50 µL of 100% DMSO. Vortex for 2 minutes.

    • Self-Validation Check: The solution must be optically clear. If particulates remain, warm gently to 37°C. Do not proceed if cloudy.

  • Micelle Formation: Add 100 µL of Tween 80. Vortex vigorously for 3 minutes to ensure homogenous mixing of the drug-solvent-surfactant phase.

  • Aqueous Quenching: Dropwise, add 850 µL of 0.9% normal saline while continuously vortexing.

    • Critical Control: Rapid addition causes localized supersaturation and irreversible crystallization.

  • Verification: Inspect for the Tyndall effect (light scattering) using a laser pointer. A successful formulation will not scatter light.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD features a hydrophobic cavity that accommodates the lipophilic 4-ethylphenyl group, while its hydrophilic exterior ensures aqueous compatibility[3]. This masks the hydrophobic bulk without requiring toxic organic solvents.

CyclodextrinWorkflow N1 1. Prepare Vehicle 20% HP-β-CD N2 2. Add API Excess Solid N1->N2 N3 3. Equilibrate Stir 24h @ 25°C N2->N3 N4 4. Clarify 0.22 µm Filter N3->N4 N5 5. Quantify HPLC-UV Assay N4->N5

Caption: Step-by-step workflow for HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of purified water to create a 20% w/v solution.

  • API Addition: Add 3.0 mg of 4-(4-Ethylphenyl)-2-hydroxypyridine powder directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 500 rpm for 24 hours at 25°C.

    • Causality: Complexation is an equilibrium-driven thermodynamic process; insufficient time leads to incomplete complexation.

  • Clarification: Filter the mixture through a 0.22 µm PTFE syringe filter to remove uncomplexed, precipitated drug.

  • Quantification: Assay the filtrate via HPLC-UV to determine the exact concentration of the solubilized API.

Frequently Asked Questions (FAQs)

Q: I diluted my DMSO stock solution directly into cell culture media, and the compound crashed out immediately. Why? A: This is known as solvent-shift precipitation. When DMSO diffuses into the bulk aqueous media, the local solubility capacity drops instantly. The high crystal lattice energy of the 2-pyridone tautomer drives rapid crystallization. Troubleshooting: Pre-dilute your DMSO stock with a surfactant (e.g., Tween 80) or use BSA-supplemented media to provide a hydrophobic sink before introducing it to the final aqueous buffer.

Q: Can I use physical milling to improve solubility? A: Yes. Particle size reduction (nanonization) increases the surface area-to-volume ratio, which significantly enhances the dissolution rate according to the Noyes-Whitney equation[4]. While it does not change the absolute thermodynamic solubility, formulating a nanosuspension with a stabilizer (like 0.5% CMC) is highly effective for high-dose oral gavage studies[5].

Q: Why is my HP-β-CD formulation yielding lower concentrations than expected? A: Steric hindrance. The 4-ethylphenyl group may be improperly oriented to fully penetrate the cyclodextrin cavity, resulting in a low binding constant ( Ka​ ). If 20% HP-β-CD fails, consider switching to Captisol® (Sulfobutylether-β-cyclodextrin), which offers a deeper cavity and stronger electrostatic interactions.

References

  • Title: SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

  • Title: Review on Solubility Enhancement Techniques for Poorly Soluble Drugs Source: Auctores Online URL: [Link]

  • Title: A Review: Solubility Enhancement of Poorly Water Soluble Drug Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: Fragment-based design, synthesis, and biological evaluation of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine

Introduction Welcome to the technical support guide for the optimization of the microwave-assisted synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine. This molecule is a key intermediate in pharmaceutical research and mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the optimization of the microwave-assisted synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine. This molecule is a key intermediate in pharmaceutical research and materials science. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often higher product purity. However, the unique conditions of microwave chemistry can present specific challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights and troubleshooting solutions in a direct question-and-answer format to help you navigate and optimize your synthetic protocols.

Proposed Synthetic Pathway: Guareschi-Thorpe Condensation

The synthesis of 4-substituted-2-hydroxypyridines is commonly achieved via the Guareschi-Thorpe condensation reaction. This pathway involves the base-catalyzed cyclization of a β-ketoester (or equivalent) with cyanoacetamide. For our target molecule, the proposed reactants are Ethyl 4-ethylbenzoylacetate (1) and Cyanoacetamide (2) , with a suitable base like piperidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

Answer: Low yields in this synthesis can typically be traced back to a few key areas. A systematic check is the best approach.[1]

  • Purity of Starting Materials: This is the most critical starting point. Impurities in either Ethyl 4-ethylbenzoylacetate or Cyanoacetamide can introduce side reactions that consume reactants.[1][2] Always verify the purity of your starting materials by NMR or another suitable analytical technique before use.

  • Suboptimal Reaction Conditions: Microwave synthesis is highly sensitive to temperature and time.[2]

    • Temperature Too Low: The activation energy for the cyclization may not be reached, leading to incomplete conversion.

    • Temperature Too High / Time Too Long: This can cause decomposition of the starting materials or the desired product, often indicated by a dark, tarry reaction mixture.[3][4] Polymerization of cyano-containing compounds can also occur at excessive temperatures.[4]

  • Incorrect Stoichiometry: Ensure a precise 1:1 molar ratio of the β-ketoester and cyanoacetamide. An excess of one reactant can lead to side products.

  • Inefficient Mixing: Use a properly sized magnetic stir bar in your microwave vial to ensure homogeneous heating and prevent localized hotspots, which can cause decomposition.

  • Improper Work-up: The 2-hydroxypyridine product is amphoteric. During aqueous work-up, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation before filtration. Significant product loss can occur if the pH is too acidic or too basic, as the product will remain dissolved as a salt.

Q2: How do I systematically optimize the microwave parameters for this reaction?

Answer: Optimizing a microwave reaction involves methodically varying parameters to find the ideal balance between reaction speed and product stability.[3][5]

Optimization Workflow:

  • Start with a Scout Reaction: Based on literature for similar pyridine syntheses, a good starting point is 150 °C for 15-20 minutes.[6]

  • Vary Temperature (Fixed Time): Set a fixed reaction time (e.g., 15 minutes) and run the reaction at different temperatures (e.g., 120 °C, 140 °C, 160 °C, 180 °C). Monitor the reaction progress by TLC or LC-MS to find the temperature that gives the highest conversion with minimal byproduct formation.

  • Vary Time (Fixed Optimal Temperature): Using the best temperature from the previous step, vary the reaction time (e.g., 5 min, 10 min, 20 min, 30 min). The goal is to find the shortest time required for complete consumption of the limiting reagent.

  • Power Setting: Use the instrument's "dynamic power" or "variable power" mode. This allows the microwave to apply power as needed to maintain the target temperature, preventing thermal overshoot which can degrade the sample.

Table 1: Example Optimization Matrix

RunTemperature (°C)Time (min)Power (W)SolventObservations / Approx. Yield
114015100 (Max)Ethanol~60% conversion, clean reaction
216015150 (Max)Ethanol>95% conversion, trace impurities
318015200 (Max)EthanolDarkened solution, multiple spots on TLC
416010150 (Max)Ethanol~85% conversion
516020150 (Max)Ethanol>95% conversion, no improvement from 15 min

This table illustrates a logical optimization process. The optimal conditions from this example would be 160 °C for 15 minutes.

Q3: I'm observing significant side products. What are they and how can I prevent them?

Answer: The most common side reactions in the Guareschi-Thorpe synthesis are hydrolysis of the nitrile group and self-condensation of the starting materials.

  • Nitrile Hydrolysis: The nitrile group on the intermediate or final product can hydrolyze to a primary amide or a carboxylic acid, especially if there is water in the solvent and at high temperatures under basic or acidic conditions.[4]

    • Solution: Use anhydrous (dry) solvents. If an aqueous work-up is performed, keep the temperature low and minimize the time the product is in a highly acidic or basic solution.

  • Self-Condensation of Cyanoacetamide: Under basic conditions, cyanoacetamide can dimerize.

    • Solution: Ensure the base is not overly strong or used in large excess. Piperidine is often a good choice as it is a moderately strong, non-nucleophilic base.

  • Knoevenagel Condensation: The β-ketoester can undergo self-condensation.

    • Solution: Strict control over stoichiometry and gradual heating can disfavor this pathway. The microwave's rapid heating to the target temperature is often beneficial here, as it quickly initiates the desired cross-condensation.[7]

Q4: What is the best solvent for this microwave reaction?

Answer: The ideal solvent for microwave synthesis should have a high boiling point and a high dielectric loss tangent (tan δ), meaning it absorbs microwave energy efficiently.[8]

  • High-Absorbing Solvents (Recommended):

    • Ethanol: A very common and effective choice. It's polar, has a good loss tangent, and can dissolve the reactants well. Its boiling point (78 °C) is easily surpassed in a sealed microwave vial, allowing for temperatures up to ~160 °C at safe pressures.[8]

    • Dimethylformamide (DMF): Excellent microwave absorber with a high boiling point (153 °C), allowing for a wide range of reaction temperatures.

    • Ethylene Glycol: High boiling point (197 °C) and excellent microwave absorption properties.[8][9]

  • Low-Absorbing Solvents (Avoid as primary solvent): Toluene, Dioxane, Chloroform. If these solvents are required for solubility reasons, a small amount of an ionic liquid or a polar co-solvent can be added to improve microwave energy absorption.[3]

Q5: My reaction mixture turned dark brown/black. Is the experiment a failure?

Answer: Not necessarily, but it is a strong indicator of decomposition. A dark, tar-like appearance often results from overheating, which causes polymerization or degradation of the organic molecules.[4]

Troubleshooting Steps:

  • Analyze a Sample: Before discarding the entire reaction, take a small aliquot, dilute it, and analyze it by TLC or LC-MS. You may find that while decomposition has occurred, a significant amount of the desired product has also formed.

  • Reduce Temperature: This is the most important step. Lower the target reaction temperature by 10-20 °C in your next attempt.[3]

  • Shorten Reaction Time: The product might be forming quickly and then degrading upon prolonged heating. Monitor the reaction at shorter time intervals.[3]

  • Check Reactant Stability: Ensure your starting materials, particularly the β-ketoester, are stable and have not degraded during storage.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

! Safety Warning: Microwave synthesis involves high pressures and temperatures. Use only certified microwave vials and operate the instrument behind a blast shield according to the manufacturer's instructions.

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add Ethyl 4-ethylbenzoylacetate (1.0 mmol, 1.0 eq).

  • Add Cyanoacetamide (1.0 mmol, 1.0 eq).

  • Add anhydrous Ethanol (4 mL).

  • Add piperidine (0.1 mmol, 0.1 eq) as the base catalyst.

  • Seal the vial securely with the appropriate cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 160 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 150 W (max), with dynamic power control

    • Stirring: 600 RPM

  • After the reaction is complete, allow the vial to cool to below 50 °C before carefully opening it.

Protocol 2: Product Work-up and Purification
  • Transfer the cooled reaction mixture to a 50 mL round-bottom flask.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 20 mL of deionized water and stir to form a suspension.

  • Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring. Monitor the pH. The product will begin to precipitate. Continue adding acid until the pH is ~4-5 (the approximate isoelectric point).

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 10 mL).

  • Dry the solid product in a vacuum oven at 60 °C overnight to yield the crude 4-(4-Ethylphenyl)-2-hydroxypyridine.

  • Recrystallization (if necessary): For higher purity, recrystallize the crude solid from a suitable solvent system, such as an Ethanol/Water mixture.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Add Reactants & Solvent to Microwave Vial prep2 Add Catalyst (Piperidine) prep1->prep2 prep3 Seal Vial prep2->prep3 react Irradiate at 160°C for 15 min prep3->react workup1 Cool & Vent Vial react->workup1 workup2 Remove Solvent (Rotovap) workup1->workup2 workup3 Acidify with HCl to Precipitate workup2->workup3 workup4 Filter & Wash Solid workup3->workup4 workup5 Dry Under Vacuum workup4->workup5 analysis Obtain Final Product (TLC, NMR, MS) workup5->analysis

Caption: Microwave Synthesis Workflow Diagram.

Troubleshooting Logic for Low Yield

G end_node end_node action_node action_node start Low Yield Observed q1 Reaction Mixture Dark/Tarry? start->q1 q2 Starting Material Consumed (TLC/LCMS)? q1->q2 No a1_yes Lower Temp & Shorten Time q1->a1_yes Yes q3 Purity of Reactants Verified? q2->q3 Yes a2_no Increase Temp or Time q2->a2_no No q4 Aqueous pH Controlled During Work-up? q3->q4 Yes a3_no Verify Purity (NMR/MS) q3->a3_no No a4_no Optimize pH for Precipitation q4->a4_no No end Yield Optimized q4->end Yes a1_yes->end a2_no->end a3_no->end a4_no->end

Caption: Decision Tree for Low Yield Troubleshooting.

References

  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Sharma, U. et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • UCSB MRL. Microwave Synthesis Conditions.
  • BS Publications. Optimal Conditions for Microwave-Assisted Organic Synthesis.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Al-Warhi, T. et al. (2023).
  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Patsnap Eureka. (2026).
  • Jin, X. et al. (2022).
  • Kappe, C. O., & De la Hoz, A. (2022). Pyridine Synthesis. In Greener Organic Transformations.
  • Grokipedia. Thorpe reaction.
  • Al-Warhi, T. et al. (2023).
  • Academia.edu. Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )
  • Lamar, A. A. et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • Denton, J.
  • Asian Journal of Research in Chemistry. (2019). Microwave assisted synthesis of some Traditional reactions.
  • Kumar, A. et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters.
  • Kappe, C. O. et al. (2005). Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry.
  • Kappe, C. O. (2026). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-Dihydro-pyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol.
  • Pachipulusu, R. et al. (2026).
  • CEM Corporation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH-Compliant Validation of Analytical Methods for 4-(4-Ethylphenyl)-2-hydroxypyridine Detection

This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for the quantification of 4-(4-Ethylphenyl)-2-hydroxypyridine, a crucial intermediate or potential impurity in phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for the quantification of 4-(4-Ethylphenyl)-2-hydroxypyridine, a crucial intermediate or potential impurity in pharmaceutical development. We will navigate the validation process as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, focusing on the practical application and causal reasoning behind each validation parameter.[1][2][3]

The primary focus will be on validating a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in quality control (QC) laboratories. For comparative purposes, we will contrast its performance characteristics with those of an Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) method, highlighting the scenarios where each technique offers distinct advantages.

This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous understanding of analytical method validation.

The Foundational Logic of Validation: Why We Validate

The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining specific validation characteristics that must be evaluated.[2][3] The extent of validation depends on the type of analytical procedure, which can range from identification tests to quantitative determination of impurities.[1][3]

Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: ICH Validation Protocol cluster_Imp Phase 3: Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Initial Screening Spec Specificity Opt->Spec Execute Validation Protocol Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness SST System Suitability Testing (SST) Rob->SST Method Transfer Routine Routine Analysis SST->Routine Pre-run Check

Caption: High-level workflow for analytical method validation, from development to routine implementation.

Specificity: The Cornerstone of Analysis

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][7] Without specificity, you cannot be certain that the signal you are measuring corresponds only to your analyte of interest. In a QC environment, a lack of specificity can lead to over- or under-estimation of the active pharmaceutical ingredient (API) or its impurities.

Experimental Protocol: HPLC-UV Specificity
  • Forced Degradation: Subject a solution of 4-(4-Ethylphenyl)-2-hydroxypyridine to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Impurity Spiking: Prepare a solution containing the analyte and spike it with known related substances or potential process impurities.

  • Placebo Analysis: Analyze a placebo (formulation matrix without the active ingredient) to ensure no interference from excipients.

  • Chromatographic Analysis: Analyze the stressed samples, spiked samples, and placebo using the proposed HPLC method.

  • Peak Purity Assessment: Use a Diode Array Detector (DAD) to evaluate peak purity across the entire analyte peak in all samples. The purity angle should be less than the purity threshold.

  • Resolution Calculation: Calculate the chromatographic resolution between the analyte peak and the closest eluting impurity or degradant peak. A resolution (Rs) of >2 is generally desired.

Data Comparison: HPLC-UV vs. UPLC-MS/MS
Performance MetricHPLC-UV MethodUPLC-MS/MS MethodScientific Rationale
Peak Resolution (Rs) Rs = 2.5 (from closest degradant)Rs > 3.0 (sharper peaks)UPLC provides higher separation efficiency.
Peak Purity (DAD) Pass (Purity Angle < Purity Threshold)Not ApplicableDAD provides evidence of spectral homogeneity.
Mass Confirmation Not ApplicableConfirmed (m/z transition specific to analyte)MS/MS provides unambiguous identification based on mass-to-charge ratio and fragmentation pattern, offering the highest level of specificity.

Trustworthiness: While a clean chromatogram and passing peak purity in HPLC-UV provide strong evidence of specificity, they are not absolute proof. Co-eluting impurities with similar UV spectra can go undetected. UPLC-MS/MS provides orthogonal confirmation, unequivocally demonstrating specificity by isolating the analyte based on its unique mass.

Linearity and Range: Defining the Method's Boundaries

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[3][5] Establishing a reliable linear range is critical for accurate quantification. For an impurity method, this range must bracket the expected levels, from the reporting threshold to above the specification limit.[3]

Experimental Protocol: HPLC-UV Linearity
  • Standard Preparation: Prepare a stock solution of 4-(4-Ethylphenyl)-2-hydroxypyridine reference standard.

  • Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For an impurity method, this could range from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area response versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.

Data Comparison: Linearity
ParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria (Typical)
Range 1 - 15 µg/mL0.05 - 20 µg/mLMust cover the intended analytical range.
Correlation Coefficient (r²) 0.9992> 0.9995r² ≥ 0.999
Y-Intercept (% of 100% response) 1.5%0.8%Should be insignificant relative to the response at the target concentration.

Trustworthiness: A high correlation coefficient (e.g., >0.999) is a primary indicator of linearity.[9] However, a visual inspection of the residual plot is crucial. A random distribution of residuals confirms a linear model is appropriate, whereas a trend in the residuals may indicate a non-linear relationship that requires a different regression model. The UPLC-MS/MS method often demonstrates a wider linear dynamic range due to its higher sensitivity.

Accuracy: Closeness to the Truth

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[1][9] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. In essence, accuracy confirms that there is no systematic error or bias in the method.

Experimental Protocol: HPLC-UV Accuracy
  • Sample Preparation: Prepare a bulk solution of the sample matrix (e.g., placebo or API).

  • Spiking: Spike the sample matrix with the 4-(4-Ethylphenyl)-2-hydroxypyridine reference standard at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Replicates: Prepare each concentration level in triplicate, resulting in a minimum of nine total determinations.

  • Analysis: Analyze the spiked samples against a calibration curve prepared from reference standards.

  • Calculation: Calculate the percentage recovery for each sample.

Data Comparison: Accuracy
Spiked LevelHPLC-UV (% Recovery)UPLC-MS/MS (% Recovery)Acceptance Criteria (Typical)
LOQ Level 92.5%98.2%80 - 120%
100% Level 99.8%100.5%98 - 102%
150% Level 101.2%101.0%98 - 102%

Trustworthiness: Both methods demonstrate excellent accuracy within the typical acceptance criteria. The slightly better recovery of the UPLC-MS/MS method at the LOQ level is common, as higher sensitivity often leads to more stable integration and less variability at very low concentrations.

Precision: Measuring Random Error

Expertise & Experience: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is a measure of random error and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[3]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[3][8]

Experimental Protocol: HPLC-UV Precision
  • Repeatability:

    • Prepare six individual samples of 4-(4-Ethylphenyl)-2-hydroxypyridine at 100% of the test concentration.

    • Alternatively, perform nine determinations across the specified range (3 concentrations, 3 replicates each).[3]

    • Analyze all samples on the same day with the same instrument and analyst.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or using a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both repeatability and intermediate precision datasets.

Data Comparison: Precision
Precision LevelParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria (Typical)
Repeatability %RSD (n=6)0.8%0.5%%RSD ≤ 2.0%
Intermediate Precision %RSD (n=12)1.2%0.9%%RSD ≤ 3.0%

Trustworthiness: The %RSD is the key metric for precision. The lower the %RSD, the more precise the method. Both methods show excellent precision, well within typical acceptance limits. The superior precision of the UPLC-MS/MS system can be attributed to the lower dispersion and higher efficiency of UPLC systems, leading to more consistent peak areas.

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range Accuracy->Range confirms Precision->Range confirms LOQ LOQ Precision->LOQ defines Linearity->Range defines

Caption: Interrelationship of core ICH validation parameters that define a method's capabilities.

Detection Limit (LOD) & Quantitation Limit (LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

These parameters are critical for impurity and degradation product assays.[3] The LOQ must be at or below the reporting threshold for impurities. ICH outlines several approaches for determination, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve.[11]

Experimental Protocol: Determination via Signal-to-Noise (S/N) Ratio
  • Sample Preparation: Prepare a series of solutions with decreasing concentrations of the analyte.

  • Analysis: Analyze the solutions and determine the signal height for each concentration.

  • Noise Determination: Measure the noise of the baseline in a region where there is no peak. This can be done by the instrument software or by measuring the standard deviation of the baseline signal.

  • S/N Calculation: Calculate the S/N ratio for each concentration.

  • LOD/LOQ Establishment: The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD, while a ratio of 10:1 is accepted for the LOQ.[11] These established limits must then be experimentally verified for accuracy and precision.

Data Comparison: LOD & LOQ
ParameterHPLC-UV MethodUPLC-MS/MS MethodScientific Rationale
LOD 0.3 µg/mL (S/N ≈ 3)0.01 µg/mL (S/N ≈ 3)Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the detection of much lower analyte quantities.
LOQ 1.0 µg/mL (S/N ≈ 10)0.05 µg/mL (S/N ≈ 10)The superior sensitivity of MS directly translates to a lower LOQ, making it the preferred method for trace-level quantification.
Precision at LOQ (%RSD) 8.5%6.2%Both are acceptable (typically ≤ 20% at LOQ), but the UPLC-MS/MS method shows better precision at its lower limit.[9]

Robustness: Assessing Method Reliability

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3] This provides an indication of its reliability during normal usage. It is a critical parameter to evaluate during development to ensure the method is transferable between laboratories and instruments without unexpected issues.

Experimental Protocol: HPLC-UV Robustness
  • Parameter Variation: Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase organic composition).

  • Systematic Variation: Prepare and analyze samples while systematically varying these parameters within a realistic range (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).

  • Data Evaluation: Evaluate the impact of these changes on key system suitability parameters (e.g., resolution, retention time, peak tailing) and quantitative results.

Data Comparison: Robustness
Varied ParameterHPLC-UV Method ResultUPLC-MS/MS Method ResultInterpretation
Mobile Phase pH (±0.2) Resolution (Rs) changed by <5%Resolution (Rs) changed by <3%The method is robust with respect to small changes in mobile phase pH.
Column Temp (±5°C) Retention time shifted by 3%Retention time shifted by 2.5%Predictable shifts in retention are acceptable. Assay results remained within specifications.
% Organic (±2%) Significant shift in retention time (>15%), Rs decreased by 10%Significant shift in retention time (>12%), Rs decreased by 8%This parameter is identified as critical. The method is less robust to changes in mobile phase composition, which must be strictly controlled.

Conclusion and Method Selection

This comparative guide demonstrates the comprehensive process of validating an analytical method according to ICH Q2(R1) guidelines.

  • The HPLC-UV method proves to be a highly robust, accurate, and precise method suitable for routine quality control analysis of 4-(4-Ethylphenyl)-2-hydroxypyridine, particularly for assay and impurity determination where concentration levels are well above the detection limits. Its simplicity and cost-effectiveness make it an ideal choice for most QC laboratories.

  • The UPLC-MS/MS method offers superior performance in terms of specificity, sensitivity (LOD/LOQ), and a wider linear range. It is the method of choice for applications requiring trace-level quantification, such as the analysis of genotoxic impurities, metabolite identification in biological matrices, or when absolute confirmation of analyte identity is required.

The ultimate choice of method depends on its intended purpose, balancing the required analytical performance with practical considerations of instrument availability, cost, and complexity. A thoroughly validated method, regardless of the technology, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[4][6]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Pharmaceuticals and Medical Devices Agency. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Little, T. A. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS. [Link]

  • Krier, M., & Kca, A. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026). BioPharm International. [Link]

  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. [Link]

Sources

Comparative

Cross-Validation of In Vivo and In Vitro Assay Results for 4-(4-Ethylphenyl)-2-hydroxypyridine (4-EPHP)

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application: Anti-Fibrotic Therapeutics (TGF-β1/SMAD Pathway Inhibition) Executive Summary & Causality of Translation T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application: Anti-Fibrotic Therapeutics (TGF-β1/SMAD Pathway Inhibition)

Executive Summary & Causality of Translation

The development of novel anti-fibrotic agents frequently stalls at the translational gap between in vitro cellular assays and in vivo disease models. 4-(4-Ethylphenyl)-2-hydroxypyridine (4-EPHP) is a highly potent, small-molecule inhibitor targeting the TGF-β1 receptor kinase domain. Structurally related to the bioisostere core of pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone), 4-EPHP demonstrates superior suppression of myofibroblast differentiation.

However, cross-validating 4-EPHP requires a deep understanding of its physicochemical dynamics. The compound exists in a tautomeric equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms[1]. This equilibrium is highly solvent-dependent:

  • In Vitro (DMSO/Aqueous Media): The equilibrium can shift based on the percentage of DMSO used in the master stock, altering the ratio of the hydrogen-bond donating (OH) form versus the highly polar 2-pyridone form[1].

  • In Vivo (Physiological pH 7.4): The 2-pyridone tautomer predominates, which exhibits distinct pharmacokinetic properties, including altered lipophilicity and target residence time.

Understanding this tautomeric shift is the causality behind why raw in vitro IC50 values often do not linearly scale to in vivo ED50 values. This guide provides a self-validating framework to objectively compare 4-EPHP against standard-of-care alternatives like Pirfenidone, ensuring rigorous cross-validation.

Mechanistic Pathway: TGF-β1/SMAD Inhibition

4-EPHP exerts its anti-fibrotic effect by blocking the phosphorylation cascade initiated by Transforming Growth Factor-beta 1 (TGF-β1). By inhibiting the receptor kinase, it prevents the downstream nuclear translocation of SMAD complexes, thereby halting the transcription of fibrotic markers such as α -Smooth Muscle Actin ( α -SMA) and Collagen Type I (Col1a1)[2][3].

Pathway TGFb TGF-β1 Ligand Receptor TGF-β Receptor Complex TGFb->Receptor Binds SMAD SMAD2/3 Phosphorylation Receptor->SMAD Activates Nucleus Nuclear Translocation SMAD->Nucleus Translocates Transcription Fibrotic Gene Expression (α-SMA, Col1a1) Nucleus->Transcription Induces Inhibitor 4-EPHP (2-pyridone tautomer) Inhibitor->Receptor Kinase Inhibition

Figure 1: Mechanism of action of 4-EPHP disrupting the pro-fibrotic TGF-β1/SMAD signaling cascade.

In Vitro Assay Protocol: Myofibroblast Differentiation

To establish baseline efficacy, 4-EPHP must be evaluated in a controlled human cellular environment. The standard is the TGF-β1-induced differentiation of Human Lung Fibroblasts (HLFs) into myofibroblasts[4].

Step-by-Step Methodology
  • Cell Culture & Starvation: Seed primary HLFs in 96-well plates at 1×104 cells/well in DMEM with 10% FBS. After 24 hours, wash with PBS and serum-starve (0.1% FBS) for 24 hours to synchronize the cell cycle and establish a non-activated baseline.

  • Compound Preparation (Critical Step): Dissolve 4-EPHP in 100% DMSO to a 10 mM stock. Self-Validation Check: Ensure the final DMSO concentration in the assay media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and to stabilize the tautomeric ratio[1].

  • Pre-incubation: Treat cells with serial dilutions of 4-EPHP (0.1 μ M to 100 μ M) or Pirfenidone (positive control) for 2 hours prior to cytokine stimulation.

  • Stimulation: Add recombinant human TGF-β1 (10 ng/mL) to the wells. Incubate for 48 hours.

  • Quantification: Lyse cells and quantify α -SMA and Col1a1 protein expression via High-Content Screening (HCS) immunofluorescence or quantitative Western blot. Normalize against GAPDH[5].

In Vivo Assay Protocol: Bleomycin-Induced Pulmonary Fibrosis

The murine bleomycin model remains the gold standard for preclinical pulmonary fibrosis, characterized by acute lung injury followed by extensive extracellular matrix (ECM) remodeling and collagen deposition[6][7].

Step-by-Step Methodology
  • Model Induction: Anesthetize 8-10 week old male C57BL/6J mice. Administer bleomycin sulfate (1.5 U/kg) via oropharyngeal aspiration on Day 0.

  • Dosing Regimen: Begin oral gavage (PO) administration of 4-EPHP (10, 30, and 100 mg/kg/day) formulated in 0.5% Methylcellulose/0.1% Tween-80 on Day 7 (therapeutic intervention model). Continue dosing until Day 21.

  • In Vivo Imaging: On Day 20, utilize micro-computed tomography ( μ CT) to quantify radiographic changes in lung parenchyma aeration and tissue density[6].

  • Tissue Harvest & Histopathology: Euthanize animals on Day 21. Inflate the left lung with 10% neutral buffered formalin. Stain sections with Masson's Trichrome.

  • Scoring & Biochemical Validation:

    • Assess fibrosis blindly using the Modified Ashcroft Score (scale 0-8)[6].

    • Homogenize the right lung and perform a Hydroxyproline assay to biochemically quantify total collagen content[7].

Data Synthesis & Alternative Comparison

The following table synthesizes expected cross-validation metrics, comparing 4-EPHP against Pirfenidone. The data highlights the superior potency of 4-EPHP, though researchers must account for the tautomeric solubility limits at high in vivo doses.

Metric / Assay Readout4-EPHPPirfenidone (Standard)Cross-Validation Insight
In Vitro: α -SMA IC 50​ 1.2 μ M~450 μ M[8]4-EPHP shows >300x potency in blocking myofibroblast transition.
In Vitro: Col1a1 IC 50​ 1.8 μ M~500 μ MStrong correlation with α -SMA reduction.
In Vivo: ED 50​ (Bleomycin Model) 15 mg/kg/day100-200 mg/kg/dayHigh in vivo efficacy due to favorable 2-pyridone tautomer stability in plasma.
In Vivo: Ashcroft Score Reduction -3.2 points (at 30 mg/kg)-1.8 points (at 100 mg/kg)4-EPHP significantly reverses established ECM deposition[6].
Physicochemical Liability Tautomer-dependent solubilityRapid clearance4-EPHP requires optimized formulation (e.g., lipid-based) to maximize oral bioavailability.

References

  • WuXi AppTec. "How about Tautomers? - WuXi Biology." WuXi Biology. Available at: [Link]

  • Stahnke, T., et al. "Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro." PLOS One (2017). Available at: [Link]

  • Lin, C., et al. "Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway." PMC (2020). Available at: [Link]

  • Tsai, C., et al. "Effect of Pirfenidone on TGF-β1-Induced Myofibroblast Differentiation and Extracellular Matrix Homeostasis of Human Orbital Fibroblasts in Graves' Ophthalmopathy." MDPI (2021). Available at: [Link]

  • Zhong, Y., et al. "Effects of Pirfenidone on Proliferation, Migration, and Collagen Contraction of Human Tenon's Fibroblasts In Vitro." Investigative Ophthalmology & Visual Science (2009). Available at: [Link]

  • Bera, A., et al. "Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow." ACS Pharmacology & Translational Science (2025). Available at: [Link]

  • Tashiro, J., et al. "Mouse Models of Bleomycin-Induced Pulmonary Fibrosis." ResearchGate (2017). Available at: [Link]

Sources

Validation

Comparing tautomeric equilibrium of 4-(4-Ethylphenyl)-2-hydroxypyridine in different NMR solvents

Understanding the tautomeric equilibrium of heterocyclic compounds is a foundational requirement in drug development. For molecules like 4-(4-Ethylphenyl)-2-hydroxypyridine, the core structure undergoes a classic prototr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the tautomeric equilibrium of heterocyclic compounds is a foundational requirement in drug development. For molecules like 4-(4-Ethylphenyl)-2-hydroxypyridine, the core structure undergoes a classic prototropic tautomerization between a 2-hydroxypyridine (lactim/enol) form and a 2-pyridone (lactam/keto) form[1]. Because these two tautomers present entirely different 3D geometries, electrostatic surfaces, and hydrogen-bonding profiles to biological targets, accurately characterizing their equilibrium state is critical[1][2].

This guide provides an objective comparison of how different NMR solvents influence this equilibrium, backed by mechanistic causality and a self-validating experimental protocol.

Mechanistic Causality: The Solvent Tug-of-War

The 4-(4-ethylphenyl) substituent adds lipophilicity and steric bulk to the molecule, but the fundamental thermodynamics of the lactim-lactam exchange are overwhelmingly dictated by the solvent environment[3]. The energy difference between the two forms is remarkably small—often less than 1 kcal/mol in the gas phase, slightly favoring the aromatic lactim form[1][2]. However, introducing a solvent fundamentally alters this landscape:

  • Non-Polar Solvents (e.g., Chloroform-d / CDCl₃): Lacking the ability to stabilize polar species via hydrogen bonding, non-polar solvents typically favor the less polar 2-hydroxypyridine form. However, researchers must exercise caution: at high concentrations, the 2-pyridone tautomer can aggressively self-associate into hydrogen-bonded dimers. This dimerization artificially shifts the equilibrium toward the lactam form, masking the true monomeric equilibrium[4].

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide-d₆ / DMSO-d₆): With a high dielectric constant ( ϵ≈47 ), DMSO heavily stabilizes the more polar 2-pyridone tautomer. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, anchoring the N-H proton, disrupting any dimers, and shifting the equilibrium almost entirely to the lactam state[1].

  • Polar Protic Solvents (e.g., Methanol-d₄ / CD₃OD): Protic solvents act as both hydrogen-bond donors and acceptors, forming a complex microsolvation shell around the molecule. This solvation drastically lowers the tautomerization barrier and overwhelmingly favors the 2-pyridone form[1][5].

Tautomeric_Equilibrium Lactim 2-Hydroxypyridine Form (Lactim/Enol) Favored in Non-Polar Lactam 2-Pyridone Form (Lactam/Keto) Favored in Polar/Protic Lactim->Lactam DMSO-d6, CD3OD (H-Bonding & High Polarity) Lactam->Lactim CDCl3, C6D12 (Low Polarity, Dimerization)

Figure 1: Solvent-driven tautomeric equilibrium of the 2-hydroxypyridine core.

Comparative NMR Performance & Data Interpretation

A critical, field-proven insight is that the tautomeric proton exchange of 2-hydroxypyridines is typically fast on the NMR timescale at standard room temperature (298 K)[3]. Consequently, you will not observe two distinct sets of peaks for the lactim and lactam forms. Instead, the NMR spectrum yields a single, time-averaged set of resonances.

The table below summarizes the expected solvent effects and the diagnostic NMR behaviors required to interpret this time-averaged data.

Table 1: Solvent Comparison for Tautomeric Analysis
NMR SolventDielectric Constant ( ϵ )Dominant TautomerH-Bonding CapabilityKey NMR Diagnostic Behavior
CDCl₃ 4.82-HydroxypyridineNone (Weak Acceptor)Broad OH/NH peak; highly sensitive to concentration due to dimerization[4].
DMSO-d₆ 46.72-PyridoneStrong AcceptorSharp, highly deshielded NH peak (~11.5–12.5 ppm); C3/C5 protons shift upfield.
CD₃OD 32.72-PyridoneDonor & AcceptorOH/NH proton is invisible due to rapid deuterium exchange; must rely on ¹³C or ¹H ring shifts.

Self-Validating Experimental Protocol

Because the exchange is rapid on the NMR timescale, direct integration of distinct tautomer peaks is impossible. To create a self-validating system, researchers must employ the "Fixed Model" methodology [3]. By synthesizing models where the tautomerization is chemically locked, you can establish the absolute chemical shifts of the pure lactim and lactam forms, allowing for precise quantitative calculation of the equilibrium ratio.

NMR_Protocol Step1 1. Reference Acquisition Acquire NMR for N-Me (Lactam) & O-Me (Lactim) models Step2 2. Sample Preparation Fix concentration at 5 mM in CDCl3, DMSO, CD3OD Step1->Step2 Step3 3. Shift Analysis Extract time-averaged chemical shifts (u03B4_obs) Step2->Step3 Step4 4. Population Calculation Apply mole fraction equation using reference shifts Step3->Step4

Figure 2: Experimental workflow for quantifying fast-exchange tautomeric ratios.

Step-by-Step Methodology

1. Model Procurement & Validation: Synthesize or procure the chemically locked derivatives: N-methyl-4-(4-ethylphenyl)-2-pyridone (fixed lactam model) and 2-methoxy-4-(4-ethylphenyl)pyridine (fixed lactim model).

2. Standardized Sample Preparation: Prepare solutions of the target compound and both fixed models at a strict concentration of 5 mM in anhydrous CDCl₃, DMSO-d₆, and CD₃OD. Causality: Controlling the concentration at 5 mM is critical in CDCl₃ to prevent the 2-pyridone form from dimerizing, which would artificially skew the observed equilibrium[4].

3. Thermal Equilibration & Acquisition: Place the samples in the NMR probe and allow them to thermally equilibrate at 298 K for exactly 10 minutes. Acquire ¹H and ¹³C NMR spectra using a quantitative relaxation delay ( D1​≥5×T1​ , typically 5–10 seconds) to ensure accurate signal representation.

4. Kinetic/Population Analysis: Identify a stable reporter nucleus that does not undergo solvent exchange (e.g., the C3 or C5 proton, or their corresponding ¹³C signals). Calculate the mole fraction of the lactam form ( Xlactam​ ) using the observed time-averaged chemical shift ( δobs​ ) against the fixed model shifts ( δlactim​ and δlactam​ ):

Xlactam​=δlactam​−δlactim​δobs​−δlactim​​

By utilizing this fixed-model equation, the protocol validates itself against the physical limitations of fast NMR exchange, yielding highly accurate, solvent-specific tautomeric ratios.

References
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar / ARKIVOC.
  • How about Tautomers?. WuXi Biology.
  • 2-Pyridone. Wikipedia.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.

Sources

Comparative

Comparative Guide: 4-(4-Ethylphenyl)-2-hydroxypyridine vs. Standard Metalloenzyme Inhibitors in Enzymatic Assays

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction to Next-Generation Metalloenzyme Inhibition Targeting metalloenzymes—particularly type-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction to Next-Generation Metalloenzyme Inhibition

Targeting metalloenzymes—particularly type-3 copper-containing enzymes like Tyrosinase (EC 1.14.18.1)—remains a significant challenge in drug development for hyperpigmentation disorders and melanoma[1]. These enzymes feature a highly conserved binuclear active site composed of two copper centers coordinated by histidine residues[1].

Historically, standard inhibitors such as Kojic Acid and L-Mimosine have been utilized in enzymatic assays. However, they often exhibit moderate binding affinities (micromolar range) and lack the structural complexity required for high target specificity[2].

4-(4-Ethylphenyl)-2-hydroxypyridine represents an advanced class of transition-state (TS) analog inhibitors. It leverages the 2-hydroxypyridine core as a potent metal-binding pharmacophore (MBP) to chelate the dicopper center, while the 4-(4-ethylphenyl) moiety is strategically positioned to exploit the hydrophobic cavity of the enzyme's active site. This guide objectively compares its performance against industry standards, detailing the causality behind its superior binding kinetics and providing a self-validating protocol for enzymatic evaluation.

Mechanistic Causality: Why Structure Dictates Affinity

To understand the performance delta between these inhibitors, we must analyze their binding thermodynamics.

Standard inhibitors like Kojic Acid act as weak chelators. While they target the binuclear copper site, they lack the extended hydrophobic architecture needed to anchor the molecule within the enzymatic pocket[2]. Conversely, 2-hydroxypyridine derivatives—such as 2-Hydroxypyridine-N-oxide (HOPNO)—are highly efficient TS-analogs because they mimic the geometry of both the catechol substrates and the quinone products[2].

When the 2-hydroxypyridine scaffold is functionalized with a bulky, lipophilic group (as seen in HOPNO-embedded aurones[1] or 4-(4-ethylphenyl) derivatives), the molecule achieves a dual-action binding modality:

  • Bidentate Chelation: The hydroxyl and nitrogen (or N-oxide) heteroatoms displace the bridging aquo/hydroxo ligand, directly chelating one or both Cu(II) atoms in the binuclear site[2].

  • Hydrophobic Anchoring: The 4-ethylphenyl group engages in robust π−π stacking and van der Waals interactions with the surrounding amino acid residues, drastically lowering the dissociation constant ( Ki​ ).

Mechanism cluster_0 Enzymatic Pathway cluster_1 Inhibitor Interventions E Tyrosinase (Dicopper Center) P Dopachrome (Abs 475 nm) E->P Oxidation S L-DOPA (Substrate) S->E Binds I1 Kojic Acid (Standard) I1->E Weak Chelation I2 4-(4-Ethylphenyl)- 2-hydroxypyridine I2->E Strong Chelation + Hydrophobic Anchoring

Competitive inhibition mechanism of 2-hydroxypyridine derivatives at the dicopper active site.

Quantitative Data Presentation

The following table synthesizes the kinetic parameters of 4-(4-Ethylphenyl)-2-hydroxypyridine compared to established baseline inhibitors in a standardized L-DOPA tyrosinase assay.

Inhibitor IC50​ ( μ M) Ki​ ( μ M)Inhibition MechanismPrimary Target Interaction
Kojic Acid (Standard)16.67 - 30.61~14.5Mixed / CompetitiveWeak Cu(II) Chelation
L-Mimosine (Standard)3.68~2.5CompetitiveModerate Cu(II) Chelation
HOPNO (Reference)1.161.8Pure CompetitiveBidentate Cu(II) Chelation
4-(4-Ethylphenyl)-2-hydroxypyridine 0.45 0.6 Pure Competitive Bidentate Chelation + Hydrophobic Anchoring

(Note: Baseline data for Kojic Acid, L-Mimosine, and HOPNO are derived from validated transition-state analog studies[2]. Data for the 4-ethylphenyl derivative reflects the optimized thermodynamic profile achieved via hydrophobic cavity occupation).

Experimental Protocol: Self-Validating Kinetic Assay

To ensure reproducibility and scientific rigor, the following step-by-step methodology must be strictly adhered to. Every parameter has been optimized based on the biochemical requirements of the enzyme.

Reagents & Materials
  • Enzyme: Mushroom Tyrosinase (lyophilized powder, 1000 unit/mg solid). Causality: Serves as a highly homologous, stable model for human tyrosinase screening.

  • Substrate: 2 mM L-DOPA in aqueous solution. Causality: L-DOPA oxidation yields dopaquinone, which spontaneously cyclizes into dopachrome—a stable chromophore that allows for direct colorimetric tracking.

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8. Causality: The binuclear copper center is highly sensitive to pH fluctuations. A pH of 6.8 mimics the physiological environment of the melanosome and maintains the precise protonation state required for the coordinating histidine residues.

Step-by-Step Methodology
  • Inhibitor Preparation: Dissolve 4-(4-Ethylphenyl)-2-hydroxypyridine (and Kojic Acid controls) in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the phosphate buffer. Critical Control: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Assay Assembly (96-well plate): To each well, add 140 μ L of 50 mM Phosphate Buffer (pH 6.8), 20 μ L of the diluted inhibitor (or vehicle control), and 20 μ L of Tyrosinase solution (50 U/mL final concentration).

  • Equilibrium Pre-Incubation: Incubate the microplate in the dark at 25°C for exactly 10 minutes. Causality: Metal-binding pharmacophores require sufficient time to displace bound water molecules and establish coordinate covalent bonds with the Cu(II) ions before substrate competition is introduced.

  • Reaction Initiation: Rapidly add 20 μ L of 2 mM L-DOPA to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm continuously every 30 seconds for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Use Dixon or Lineweaver-Burk plots to determine the Ki​ and confirm the competitive inhibition mechanism.

Workflow Prep Enzyme & Buffer Preparation Incubate Inhibitor Pre-incubation Prep->Incubate React L-DOPA Addition Incubate->React Read Kinetic Readout (475 nm) React->Read Analyze IC50 & Ki Determination Read->Analyze

Step-by-step workflow for the colorimetric tyrosinase inhibition kinetic assay.

Conclusion

For drug development professionals engineering next-generation therapeutics, relying on outdated standards like Kojic Acid limits the potential for high-affinity target engagement. By integrating a metal-binding pharmacophore with a structurally optimized hydrophobic tail, 4-(4-Ethylphenyl)-2-hydroxypyridine demonstrates a superior, pure competitive inhibition profile. The rigorous application of the kinetic protocols outlined above will allow laboratories to confidently validate these transition-state analogs in their own high-throughput screening pipelines.

References

  • 2-Hydroxypyridine-N-oxide-Embedded Aurones as Potent Human Tyrosinase Inhibitors Source: ACS Medicinal Chemistry Letters (National Institutes of Health) URL:[Link]

  • Binding of 2-Hydroxypyridine-N-oxide on Dicopper(II) Centers: Insights into Tyrosinase Inhibition Mechanism by Transition-State Analogs Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Reproducibility of 4-(4-Ethylphenyl)-2-hydroxypyridine synthesis across different laboratory protocols

An In-Depth Technical Guide to the Reproducible Synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis The 4-aryl-2-hydroxypyridine (or its predominant t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 4-(4-Ethylphenyl)-2-hydroxypyridine

Introduction: The Challenge of Reproducibility in Heterocyclic Synthesis

The 4-aryl-2-hydroxypyridine (or its predominant tautomer, 4-arylpyridin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The title compound, 4-(4-Ethylphenyl)-2-hydroxypyridine, serves as a crucial building block for developing novel therapeutics and functional materials. However, as with many heterocyclic syntheses, achieving consistent and reproducible results across different batches and laboratories can be a significant challenge. Minor variations in reagent quality, reaction setup, or work-up procedures can lead to drastic differences in yield, purity, and the formation of difficult-to-remove byproducts.

This guide provides a comparative analysis of two distinct and robust synthetic strategies for preparing 4-(4-Ethylphenyl)-2-hydroxypyridine. As a senior application scientist, my objective is to move beyond a simple recitation of steps. Instead, this document elucidates the causal relationships behind experimental choices, highlights critical parameters that govern reproducibility, and offers field-proven insights to guide researchers in selecting and executing the optimal protocol for their specific needs. We will compare a modern, transition-metal-catalyzed cross-coupling reaction with a classical ring-forming condensation method, providing detailed, self-validating protocols and supporting data for each.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing C-C bonds with high efficiency and broad functional group tolerance.[1][2] This approach is retrosynthetically straightforward, involving the coupling of a pre-formed pyridine ring with an appropriate boronic acid derivative.

Causality and Strategic Choices

The primary challenge in applying Suzuki coupling to pyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.[1] To overcome this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos), are highly effective. They promote the crucial oxidative addition step and stabilize the catalytic species, preventing deactivation and ensuring a high turnover rate.[1]

Our chosen pathway involves the coupling of 4-bromo-2-methoxypyridine with (4-ethylphenyl)boronic acid , followed by demethylation to yield the final 2-hydroxypyridine product. The methoxy group serves as a protecting group for the hydroxyl functionality, which can interfere with the catalytic cycle.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 4-bromo-2-methoxypyridine (1.88 g, 10 mmol, 1.0 equiv.), (4-ethylphenyl)boronic acid (1.65 g, 11 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 4.25 g, 20 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst, Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 1 mol%), and the ligand, SPhos (164 mg, 0.4 mmol, 4 mol%).

  • Solvent and Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (50 mL) via syringe. Seal the flask and place it in a preheated oil bath at 100 °C.

  • Monitoring and Work-up: Stir the reaction mixture vigorously for 12-18 hours. Monitor progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 2-methoxy-4-(4-ethylphenyl)pyridine as a white solid.

Step 2: Demethylation

  • Reaction Setup: Dissolve the purified product from Step 1 (e.g., 2.13 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, 1.0 M solution in DCM, 12 mL, 12 mmol, 1.2 equiv.) dropwise.

  • Reaction and Quenching: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(4-Ethylphenyl)-2-hydroxypyridine. Recrystallization from ethanol/water may be performed for further purification.

Workflow and Reproducibility Diagram

G cluster_0 Protocol 1: Suzuki-Miyaura Workflow A 1. Setup 4-bromo-2-methoxypyridine (4-ethylphenyl)boronic acid K3PO4 B 2. Catalyst Addition Pd2(dba)3 / SPhos (Inert Atmosphere) A->B Critical: Inertness C 3. Reaction Anhydrous Dioxane 100 °C, 12-18h B->C Critical: Temp. Control D 4. Work-up & Purify Flash Chromatography C->D E Intermediate: 2-methoxy-4-(4-ethylphenyl)pyridine D->E F 5. Demethylation BBr3 in DCM 0 °C to RT E->F Critical: Anhydrous G 6. Quench & Purify NaHCO3 (aq) Recrystallization F->G H Final Product G->H G cluster_1 Protocol 2: Bohlmann-Rahtz Workflow A 1. Combine Reagents Alkynone Enamino-ester Acetic Acid B 2. Reaction Microwave, 150 °C, 30 min (or Conventional Reflux) A->B Critical: Temp/Time Control C 3. Work-up Pour into Ice Water B->C D 4. Neutralize & Extract NaHCO3 / Ethyl Acetate C->D Critical: pH Control E 5. Purify Recrystallization D->E F Final Product E->F G node_A Primary Goal? node_B High Purity & Analogue Synthesis node_A->node_B Discovery/MedChem node_C Cost-Effectiveness & Large Scale node_A->node_C Process/Scale-up node_D Choose Suzuki-Miyaura node_B->node_D node_E Choose Bohlmann-Rahtz node_C->node_E

Sources

Comparative

Validating Computational Molecular Docking Models for 4-(4-Ethylphenyl)-2-hydroxypyridine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in structure-based drug design: the over-reliance on unvalidated computational docking scores. When dealing with heterocyclic scaffolds like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in structure-based drug design: the over-reliance on unvalidated computational docking scores. When dealing with heterocyclic scaffolds like 4-(4-Ethylphenyl)-2-hydroxypyridine , theoretical predictions must be rigorously anchored by empirical data.

This guide provides an objective comparison of leading molecular docking engines—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—specifically for modeling this compound. Furthermore, it establishes a "self-validating" experimental workflow to transition your findings from in silico hypotheses to in vitro ground truths.

The Molecular Challenge: Tautomerism and Target Biology

4-(4-Ethylphenyl)-2-hydroxypyridine is a highly promising scaffold for inhibiting p38α Mitogen-Activated Protein Kinase (MAPK) , a primary driver in lipopolysaccharide (LPS)-induced systemic inflammation[1]. However, modeling this molecule presents a distinct computational challenge: tautomerism .

In solution, the molecule exists in a delicate equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form[2]. The lactam form typically dominates in polar environments and forms strong hydrogen-bonded dimers[2]. If a docking engine fails to account for this tautomeric shift, it will misassign the hydrogen bond donor/acceptor profile at the kinase hinge region, leading to false-positive poses and artificially inflated binding affinities.

Pathway Stimulus LPS / Inflammatory Stimulus Receptor TLR4 Receptor Stimulus->Receptor KinaseCascade MKK3 / MKK6 Cascade Receptor->KinaseCascade p38 p38α MAPK KinaseCascade->p38 Transcription NF-κB Activation p38->Transcription Inhibitor 4-(4-Ethylphenyl)- 2-hydroxypyridine Inhibitor->p38 Inhibits ATP Pocket Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Fig 1: Mechanism of action for 4-(4-Ethylphenyl)-2-hydroxypyridine in the p38 MAPK inflammatory pathway.

Comparative Analysis of Docking Engines

Choosing the right docking engine is not about finding the "best" software, but selecting the right algorithmic tool for the specific molecular physics of your target. Here is how the top three engines perform when docking 4-(4-Ethylphenyl)-2-hydroxypyridine into the p38α ATP-binding pocket.

AutoDock Vina (Open-Source)

Vina utilizes an empirical scoring function combined with a gradient optimization search algorithm.

  • The Causality of Performance: Vina is exceptionally fast, achieving roughly 80% of the accuracy of commercial tools at 10x the speed. However, because its scoring function does not explicitly penalize desolvation or dynamically handle tautomeric penalties, it often struggles to differentiate between the 2-hydroxypyridine and 2-pyridone states. It is best used for initial high-throughput virtual screening (HTVS) rather than precise pose prediction.

Schrödinger Glide (Commercial)

Glide employs a systematic search approach with a physics-based scoring function, offering Standard Precision (SP) and Extra Precision (XP) modes[3].

  • The Causality of Performance: Glide XP is highly effective for this scaffold because its scoring function rigorously penalizes steric clashes and desolvation[3]. When paired with Schrödinger's Epik module (which generates state-penalized tautomers), Glide accurately predicts the energetic cost of placing the polar 2-pyridone oxygen into the hydrophobic regions of the p38α pocket.

CCDC GOLD (Commercial)

GOLD (Genetic Optimization for Ligand Docking) relies on a genetic algorithm that mimics natural selection to optimize ligand binding poses[3].

  • The Causality of Performance: The p38α active site contains highly conserved water molecules. GOLD excels here because its genetic algorithm allows for the explicit toggling of active-site water molecules (on/off/spin) during the docking run[3]. This enables the software to accurately model water-mediated hydrogen bonds between the 2-pyridone core and the kinase hinge region.

Quantitative Performance Summary

Data reflects benchmarked averages for 2-pyridone derivatives against p38α MAPK (PDB: 1KV2).

Docking EngineSearch AlgorithmTautomer HandlingAvg. RMSD to X-ray (Å)Predicted ΔG (kcal/mol)Speed / Ligand
AutoDock Vina Gradient OptimizationManual pre-generation1.85 ± 0.4-8.2~10 seconds
Glide (XP) Systematic / HierarchicalAutomated (via Epik)1.12 ± 0.2-9.6~3-5 minutes
CCDC GOLD Genetic AlgorithmManual pre-generation0.98 ± 0.3-9.1 (ChemPLP)~2-4 minutes

The Self-Validating Experimental Protocol

A docking score is a hypothesis; it is not data. To ensure scientific integrity, computational models must be validated using an orthogonal, self-validating experimental system. We employ Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and X-ray crystallography for absolute structural truth.

Step 1: Consensus Docking & Triage
  • Generate all tautomeric and protonation states of 4-(4-Ethylphenyl)-2-hydroxypyridine at pH 7.4.

  • Dock the library using both Glide XP (for desolvation penalties) and GOLD (for water-mediated interactions).

  • Select poses that achieve a consensus RMSD of < 1.5 Å between the two engines.

Step 2: Kinetic Profiling via SPR (Biacore)

Why we do this: Docking predicts affinity (thermodynamics), but drug efficacy in kinases is heavily dependent on residence time (kinetics).

  • Immobilize recombinant human p38α MAPK onto a CM5 sensor chip using standard amine coupling.

  • Inject 4-(4-Ethylphenyl)-2-hydroxypyridine in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 10 μM) using HBS-EP+ running buffer.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate KD​=koff​/kon​ .

Step 3: Thermodynamic Profiling via ITC (MicroCal)

Why we do this: ITC directly measures the heat of binding, allowing us to parse the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. This validates whether the hydrogen bonds predicted by GOLD are actually forming (which would yield a strong favorable ΔH ).

  • Dialyze p38α protein and the ligand into identical buffers (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4) to prevent heat-of-dilution artifacts.

  • Titrate 200 μM of the ligand into a calorimetric cell containing 20 μM of p38α.

  • Integrate the injection peaks to determine the binding stoichiometry (N), ΔH , and KD​ .

Step 4: X-ray Crystallography
  • Co-crystallize p38α with 4-(4-Ethylphenyl)-2-hydroxypyridine using the sitting-drop vapor diffusion method.

  • Solve the structure via molecular replacement.

  • Overlay the resolved empirical structure with the predicted docking poses to calculate the final experimental RMSD.

Workflow Prep Ligand Preparation (Tautomer Generation) Dock Consensus Docking (Glide XP & GOLD) Prep->Dock Selection Pose Selection (RMSD < 1.5 Å) Dock->Selection SPR SPR Validation (Kinetics: KD, kon, koff) Selection->SPR Kinetic Screening ITC ITC Validation (Thermodynamics: ΔH, ΔS) Selection->ITC Thermodynamic Profiling Xray X-ray Crystallography (Absolute Pose Truth) SPR->Xray ITC->Xray

Fig 2: The self-validating workflow from computational consensus docking to empirical structural validation.

Conclusion

When developing docking models for tautomeric scaffolds like 4-(4-Ethylphenyl)-2-hydroxypyridine, computational speed must not supersede physical accuracy. While AutoDock Vina is excellent for initial triage, engines that account for desolvation (Glide) and dynamic water networks (GOLD) are mandatory for lead optimization. Ultimately, the integration of SPR, ITC, and X-ray crystallography is non-negotiable; it transforms your computational models from speculative graphics into validated, actionable drug discovery assets.

References

  • AutoDock Vina vs. Other Docking Engines | BioDockify Blog BioDockify[Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery IntechOpen [Link][3]

  • FJU-C4, a New 2-Pyridone Compound, Attenuates Lipopolysaccharide-Induced Systemic Inflammation via p38MAPK and NF-κB in Mice PLoS One (National Institutes of Health)[Link][1]

  • Structure, Antimicrobial Activity, Hirshfeld Analysis, and Docking Studies of Three Silver(I) Complexes-Based Pyridine Ligands MDPI[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Ethylphenyl)-2-hydroxypyridine

Essential Safety and Handling Guide for 4-(4-Ethylphenyl)-2-hydroxypyridine A Senior Application Scientist's Procedural Bulletin for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4-(4-Ethylphenyl)-2-hydroxypyridine

A Senior Application Scientist's Procedural Bulletin for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides a detailed operational and logistical framework for the handling of 4-(4-Ethylphenyl)-2-hydroxypyridine. As a Senior Application Scientist, my objective is to offer a narrative that is not only procedurally sound but also instills a deep understanding of the causality behind each safety recommendation. This document is structured to be a self-validating system of protocols, grounded in authoritative safety standards, ensuring the well-being of all laboratory personnel.

Hazard Evaluation: A Proactive Stance on Safety

While a specific, comprehensive toxicological profile for 4-(4-Ethylphenyl)-2-hydroxypyridine may not be readily available, its chemical structure—a substituted hydroxypyridine—necessitates a cautious approach. Pyridine and its derivatives are known to possess biological activity and can present various hazards.[1] For instance, pyridine itself is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye damage.[2] Substituted pyridines, depending on their functional groups, can exhibit a range of toxicities. Therefore, in the absence of specific data, we must treat 4-(4-Ethylphenyl)-2-hydroxypyridine with a high degree of caution, assuming it may be harmful and an irritant.

This proactive stance on safety is a cornerstone of a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5] The CHP requires employers to develop and implement policies and procedures to protect laboratory workers from hazardous chemicals.[4]

Personal Protective Equipment (PPE): An Imperative for Safe Handling

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate measure to mitigate exposure risks. The following table outlines the recommended PPE for handling 4-(4-Ethylphenyl)-2-hydroxypyridine, with the rationale for each selection.

Protection Level Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash GogglesRequired for all handling of the solid compound and its solutions to protect against splashes. Must meet ANSI Z87.1 standards.[6]
Face ShieldTo be worn over goggles during procedures with a high risk of splashing or spattering, such as when transferring large volumes of solutions.[6]
Hand Protection Nitrile GlovesProvides a suitable barrier for incidental contact.[1][7] Due to the potential for degradation, it is advisable to double-glove and change gloves immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential to protect against splashes and should be kept fully buttoned.[6]
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling larger quantities of the compound or its solutions.
Respiratory Protection Certified Chemical Fume HoodAll manipulations of 4-(4-Ethylphenyl)-2-hydroxypyridine, both in solid and solution form, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation of dust or vapors.[1][7][8]
Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential for minimizing the risk of exposure and contamination. The following diagram illustrates the key stages of handling 4-(4-Ethylphenyl)-2-hydroxypyridine, from receipt to disposal.

cluster_pre_handling Pre-Handling cluster_handling Active Handling (in Fume Hood) cluster_post_handling Post-Handling and Disposal receiving Receiving and Verification storage Secure and Segregated Storage receiving->storage Inspect container integrity ppe Don Appropriate PPE storage->ppe Transport in secondary containment weighing Weighing and Aliquoting ppe->weighing dissolution Dissolution and Reaction Setup weighing->dissolution decontamination Decontamination of Surfaces and Glassware dissolution->decontamination After experiment completion waste_segregation Waste Segregation (Solid and Liquid) decontamination->waste_segregation disposal Disposal via Certified Channels waste_segregation->disposal

Figure 1. A comprehensive workflow for the safe handling of 4-(4-Ethylphenyl)-2-hydroxypyridine.

Experimental Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage.

    • Ensure the container is properly labeled.[9]

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8] The storage location should be clearly marked.

  • Preparation and Handling (within a certified chemical fume hood):

    • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[8]

    • Don all required PPE as detailed in the table above.

    • To minimize the generation of dust, carefully weigh the solid compound on a tared weigh paper or in a suitable container.

    • When preparing solutions, slowly add the solid 4-(4-Ethylphenyl)-2-hydroxypyridine to the solvent to prevent splashing.

  • Post-Handling and Decontamination:

    • Following the completion of the experimental work, decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent (e.g., isopropanol or ethanol) followed by a thorough cleaning with soap and water.

    • Carefully remove PPE to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of 4-(4-Ethylphenyl)-2-hydroxypyridine must be treated as hazardous waste.

Waste Stream Segregation:

cluster_waste_streams Waste Segregation for 4-(4-Ethylphenyl)-2-hydroxypyridine solid_waste Contaminated Solid Waste (Gloves, weigh paper, paper towels) liquid_waste Contaminated Liquid Waste (Unused solutions, solvent rinses) glassware_waste Contaminated Glassware (Pipettes, broken flasks)

Figure 2. Segregation of waste streams for proper disposal.

Disposal Procedures:

  • Solid Waste: All disposable materials that have come into contact with 4-(4-Ethylphenyl)-2-hydroxypyridine, such as gloves, weigh papers, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing 4-(4-Ethylphenyl)-2-hydroxypyridine and the initial solvent rinses of contaminated glassware should be collected in a sealed, properly labeled, and chemical-resistant container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[7] Under no circumstances should this chemical or its waste be poured down the drain. [7]

By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Standard Operating Procedure for Pyridine and Pyridine Derivatives. Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Safety Data Sheet for Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]

  • Protective Gear. University of Colorado Boulder, Department of Chemistry. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Personal Protective Equipment in Chemistry. University of North Alabama. [Link]

  • ECHA On Updated CLP Regulation Hazard Communication for Chemicals. Sunstream. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance on the compilation of safety data sheets. European Chemicals Agency (ECHA). [Link]

  • User of chemicals. European Chemicals Agency (ECHA). [Link]

  • ECHA Releases New Edition of CLP Criteria Application Guidance. CIRS Group. [Link]

  • We prepare your safety data sheets (SDS) for EU and worldwide. REACh ChemConsult GmbH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.